2-Hydroxy-4-phenylthiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIWLHNMLDJWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351385 | |
| Record name | 2-Hydroxy-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-31-9 | |
| Record name | 2-Hydroxy-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-phenylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-4-phenylthiazole
<A_I>
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-4-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document details a robust synthetic protocol based on the well-established Hantzsch thiazole synthesis, offering insights into the mechanistic underpinnings and rationale for experimental choices. Furthermore, a thorough characterization workflow is presented, employing a suite of modern analytical techniques to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.
Introduction: The Significance of the Thiazole Moiety
Thiazole rings are a cornerstone of heterocyclic chemistry, frequently appearing as a core structural motif in a vast array of biologically active compounds.[3] Their prevalence in pharmaceuticals is notable, with thiazole derivatives exhibiting a wide spectrum of activities, including antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The this compound scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2] Its unique electronic and structural features, including the potential for keto-enol tautomerism, make it a fascinating subject for both synthetic and mechanistic studies.[6][7][8]
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a highly reliable and versatile method for the construction of the thiazole ring.[4] The classical approach involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of this compound, a variation of this reaction is employed, utilizing ω-thiocyanoacetophenone as a key precursor.
Reaction Mechanism
The synthesis proceeds through a multi-step mechanism that begins with the acid-catalyzed hydrolysis of the thiocyanate group to form a transient thioamide intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemhelpasap.com [chemhelpasap.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Hydroxy-4-phenylthiazole is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its thiazole core is a prevalent scaffold in numerous biologically active molecules. This document provides a comprehensive overview of its known physicochemical properties, general synthetic approaches, and biological context. Due to its structural motifs, it is explored for applications in pharmaceutical development, particularly in anti-inflammatory and antimicrobial research.[1] The hydroxyl group is noted to enhance solubility, a desirable trait for improving the bioavailability of potential drug candidates.[1]
Chemical Identity and Structure
This compound, also known as 4-Phenylthiazol-2-ol, is characterized by a central thiazole ring substituted with a hydroxyl group at the 2-position and a phenyl group at the 4-position. This structure contributes to its chemical reactivity and stability, making it a valuable building block in organic synthesis.[1]
-
IUPAC Name : 4-phenyl-1,3-thiazol-2-ol
-
Appearance : White crystalline solid[1]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 177.22 - 177.23 g/mol | [1][2][3][4][5][6][7] |
| Melting Point | 206 - 212 °C | [1][3] |
| Boiling Point | Data not available | [2][5] |
| pKa | Data not available | |
| Solubility | Qualitatively described as having enhanced solubility due to the hydroxyl group.[1] Quantitative data is not available. | [1] |
| Purity | Commonly available at ≥95-98% purity (as determined by HPLC). | [1][3][4][5] |
| Appearance | White crystalline solid. | [1][3][4] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not prevalent in the reviewed literature, the synthesis of the closely related analogue, 2-amino-4-phenylthiazole, is well-documented and commonly achieved via the Hantzsch thiazole synthesis. This reaction serves as a fundamental method for creating the 4-phenylthiazole scaffold.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of the amino analogue, which is a cornerstone reaction for this class of compounds.[8] It involves the condensation of an α-haloketone with a thioamide.[8]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[8]
-
Add methanol (5 mL) and a magnetic stir bar.[8]
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[8]
-
After the reaction period, remove the vial from the heat and allow it to cool to room temperature.[8]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of a 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.[8]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[8]
-
Wash the collected solid with cold deionized water to remove residual salts.[8]
-
Allow the product to air dry completely on a watch glass.[8]
General Workflow for Hantzsch Synthesis
The laboratory workflow for this synthesis follows a standard sequence of reaction, isolation, and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. 4-苯基噻唑啉-2-酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3884-31-9 | this compound - Moldb [moldb.com]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
Crystal Structure Analysis of 2-Amino-4-phenylthiazole: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides an in-depth analysis of the crystal structure of 2-amino-4-phenylthiazole, a significant heterocyclic compound that serves as a core scaffold in medicinal chemistry. Due to the lack of publicly available single-crystal X-ray diffraction data for 2-hydroxy-4-phenylthiazole, this guide utilizes the crystallographic data of the closely related analog, 2-amino-4-phenylthiazole, to illustrate the principles of its solid-state architecture. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the molecule's structural features, the experimental procedures for its characterization, and its potential biological significance. The guide presents detailed crystallographic data in tabular format for clarity and includes graphical representations of the experimental workflow and a relevant biological signaling pathway to provide a holistic understanding of the compound's characteristics.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 4-phenylthiazole scaffold, in particular, is a key structural motif in a multitude of biologically active molecules. This guide focuses on the detailed crystal structure analysis of 2-amino-4-phenylthiazole, a representative member of this class.
Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design and for comprehending the structure-activity relationships that govern a molecule's therapeutic efficacy. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic arrangement with high precision.
This document serves as a technical resource, presenting the crystallographic data of 2-amino-4-phenylthiazole in a structured format. It also provides a detailed account of the experimental methodologies employed in its structural determination and explores a potential signaling pathway in which such molecules may be involved, reflecting the broader interest in this scaffold for therapeutic applications.
Crystallographic Data
The crystal structure of 2-amino-4-phenylthiazole was determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement statistics are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for 2-Amino-4-phenylthiazole
| Parameter | Value |
| Empirical formula | C₉H₈N₂S |
| Formula weight | 176.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 5.678(1) Å, α = 90°b = 10.993(2) Å, β = 98.43(3)°c = 13.585(3) Å, γ = 90° |
| Volume | 838.4(3) ų |
| Z | 4 |
| Density (calculated) | 1.397 Mg/m³ |
| Absorption coefficient | 0.318 mm⁻¹ |
| F(000) | 368 |
| Crystal size | 0.40 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.31 to 24.99° |
| Index ranges | -6<=h<=6, 0<=k<=13, 0<=l<=16 |
| Reflections collected | 1551 |
| Independent reflections | 1466 [R(int) = 0.0423] |
| Completeness to theta = 24.99° | 99.4 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1466 / 0 / 111 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0485, wR2 = 0.1235 |
| R indices (all data) | R1 = 0.0631, wR2 = 0.1342 |
| Largest diff. peak and hole | 0.291 and -0.273 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for 2-Amino-4-phenylthiazole
| Atom 1 | Atom 2 | Length |
| S(1) | C(2) | 1.763(3) |
| S(1) | C(5) | 1.725(3) |
| N(1) | C(2) | 1.311(4) |
| N(1) | C(1) | 1.390(4) |
| N(2) | C(2) | 1.358(4) |
| C(4) | C(5) | 1.365(4) |
| C(4) | C(6) | 1.478(4) |
| C(6) | C(7) | 1.385(4) |
| C(6) | C(11) | 1.388(4) |
Table 3: Selected Bond Angles (°) for 2-Amino-4-phenylthiazole
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(2) | S(1) | C(5) | 90.5(2) |
| C(2) | N(1) | C(1) | 125.1(3) |
| S(1) | C(2) | N(1) | 110.8(2) |
| S(1) | C(2) | N(2) | 124.6(2) |
| N(1) | C(2) | N(2) | 124.6(3) |
| C(5) | C(4) | C(6) | 128.9(3) |
| S(1) | C(5) | C(4) | 112.1(2) |
Experimental Protocols
Synthesis and Crystallization of 2-Amino-4-phenylthiazole
The synthesis of 2-amino-4-phenylthiazole is typically achieved through the Hantzsch thiazole synthesis. A common procedure involves the reaction of an α-haloketone with a thiourea.
-
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
-
Procedure:
-
Equimolar amounts of 2-bromoacetophenone and thiourea are dissolved in ethanol.
-
The mixture is refluxed for a specified period, typically a few hours, during which the thiazole ring formation occurs.
-
Upon cooling, the product, 2-amino-4-phenylthiazole hydrobromide, often precipitates from the solution.
-
The precipitate is collected by filtration and can be neutralized with a base, such as ammonium hydroxide, to yield the free base.
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol or a mixture of solvents.
-
X-ray Data Collection and Structure Refinement
-
Data Collection:
-
A suitable single crystal of 2-amino-4-phenylthiazole is mounted on a goniometer head.
-
The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
The unit cell parameters are determined from a preliminary set of diffraction spots.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is refined by full-matrix least-squares on F², minimizing the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software to ensure its quality and chemical reasonableness.
-
Visualizations
Experimental Workflow for Crystal Structure Analysis
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Potential Signaling Pathway Inhibition
The 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into numerous kinase inhibitors. Derivatives of 2-amino-4-phenylthiazole have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the Ras-Raf-MEK-ERK (MAPK) pathway, which is often hyperactivated in cancer.
Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a 2-amino-4-phenylthiazole derivative.
Discussion
The crystal structure of 2-amino-4-phenylthiazole reveals a planar thiazole ring, with the phenyl ring being twisted relative to the thiazole plane. The exocyclic amino group is nearly coplanar with the thiazole ring, suggesting some degree of double bond character in the C(2)-N(2) bond. The bond lengths and angles within the thiazole ring are consistent with those observed for other thiazole derivatives.
The solid-state packing of 2-amino-4-phenylthiazole is stabilized by intermolecular hydrogen bonds involving the amino group and the nitrogen atom of the thiazole ring of an adjacent molecule, forming a hydrogen-bonded network. These non-covalent interactions play a crucial role in the overall stability of the crystal lattice.
From a drug development perspective, the structural information presented here is invaluable. The precise knowledge of the geometry of the 2-amino-4-phenylthiazole scaffold can guide the design of more potent and selective inhibitors of various therapeutic targets, such as protein kinases. The orientation of the phenyl group and the hydrogen bonding capabilities of the amino group are key features to consider when designing derivatives that can fit into the active site of a target protein.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of 2-amino-4-phenylthiazole, presented as a representative analog for this compound. The detailed crystallographic data, experimental protocols, and visualizations offer a foundational understanding of the solid-state properties of this important class of compounds. The structural insights gained from this analysis are crucial for the continued development of novel therapeutics based on the 4-phenylthiazole scaffold.
Spectroscopic Profile of 2-Hydroxy-4-phenylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-hydroxy-4-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate future empirical studies.
Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from structurally related thiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | Singlet (broad) | 1H | OH |
| ~7.8 - 8.0 | Multiplet | 2H | Phenyl H (ortho) |
| ~7.3 - 7.5 | Multiplet | 3H | Phenyl H (meta, para) |
| ~6.8 - 7.0 | Singlet | 1H | Thiazole H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | C=O (keto tautomer) |
| ~150 - 160 | C-OH (enol tautomer) |
| ~140 - 150 | Quaternary Phenyl C |
| ~128 - 135 | Phenyl CH |
| ~125 - 130 | Phenyl CH |
| ~115 - 125 | Thiazole CH |
| ~100 - 110 | Thiazole C-S |
Note: this compound can exist in tautomeric forms (keto and enol). The exact chemical shifts may vary depending on the solvent and the predominant tautomer in solution.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (H-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1680 | Strong | C=O stretch (keto tautomer) |
| ~1620 | Medium | C=N stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Medium | C-N stretch |
| ~1250 | Medium | C-O stretch |
| ~700 - 800 | Strong | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 177 | [M]⁺ (Molecular Ion) |
| 149 | [M - CO]⁺ |
| 134 | [M - HNCO]⁺ |
| 104 | [C₆H₅CS]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.
-
Place a small amount of the sample in a capillary tube and insert it into the mass spectrometer's ion source via the DIP.
-
Gradually heat the probe to volatilize the sample.
-
Alternatively, if the compound is soluble and amenable to gas chromatography (GC), a GC-MS system can be utilized for separation and analysis.
Data Acquisition:
-
Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks that are characteristic of the molecule's structure.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.
Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of a solid organic compound.
Keto-Enol Tautomerism in 2-Hydroxy-4-phenylthiazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-hydroxy-4-phenylthiazole, a phenomenon of significant interest in medicinal chemistry and drug development. While direct quantitative data for this specific molecule is limited in published literature, this paper synthesizes established principles from structurally related heterocyclic systems to offer a robust predictive framework and detailed investigatory protocols for researchers, scientists, and drug development professionals.
Core Concepts: The Tautomeric Equilibrium
This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (4-phenylthiazol-2(3H)-one). This equilibrium is a dynamic process involving the migration of a proton and the corresponding shift of a double bond. The relative stability of these tautomers, and thus the position of the equilibrium, is influenced by several factors including the solvent, temperature, and the electronic nature of substituents on the thiazole ring.
Generally, in non-polar solvents, the enol form may be favored due to intramolecular hydrogen bonding.[1][2] Conversely, polar solvents can shift the equilibrium towards the more polar keto form.[3][4] Computational studies on similar heterocyclic systems often predict the relative stabilities of tautomers, providing valuable insights into their behavior in different environments.[5][6]
Caption: Keto-enol tautomeric equilibrium of this compound.
Data Presentation: Spectroscopic Signatures
The keto and enol tautomers of this compound are expected to exhibit distinct spectroscopic signatures. The following tables summarize the anticipated quantitative data based on studies of analogous heterocyclic compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Tautomer | Characteristic Proton Signals | Characteristic Carbon Signals |
| Enol Form | OH proton (variable, broad), Thiazole H5 proton | C2 (hydroxyl-bearing), C4, C5 |
| Keto Form | NH proton (variable, broad), Thiazole H5 proton | C2 (carbonyl), C4, C5 |
Note: Specific chemical shifts will be highly dependent on the solvent and concentration.
Table 2: Predicted FT-IR Vibrational Frequencies (cm⁻¹)
| Tautomer | Key Vibrational Modes |
| Enol Form | O-H stretch (broad, ~3400-3200), C=N stretch (~1620), Aromatic C=C stretches |
| Keto Form | N-H stretch (broad, ~3300-3100), C=O stretch (strong, ~1700-1650), C=C stretch, Aromatic C=C stretches |
Note: Intramolecular hydrogen bonding in the enol form can lead to a broadening and red-shifting of the O-H stretching band.[2]
Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm)
| Tautomer | Expected Absorption Range | Notes |
| Enol Form | Shorter wavelength | π → π* transitions of the aromatic system. |
| Keto Form | Longer wavelength | n → π* transitions of the carbonyl group and extended conjugation may lead to a bathochromic shift.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of the tautomeric equilibrium. The following methodologies are based on standard practices for studying tautomerism in heterocyclic compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through methods such as the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[8][9][10]
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.[1]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Data Analysis: Integrate the signals corresponding to unique protons of the keto and enol forms to determine the tautomeric ratio in each solvent. The equilibrium constant (K_T = [enol]/[keto]) can then be calculated.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare samples as KBr pellets for solid-state analysis and in solvents of varying polarity for solution-phase analysis.
-
Data Acquisition: Record the FT-IR spectra over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies for the O-H, N-H, and C=O bonds to confirm the presence of both tautomers.
3.2.3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents (e.g., hexane, ethanol, acetonitrile) with known concentrations.
-
Data Acquisition: Record the UV-Vis absorption spectra over a range of 200-800 nm.
-
Data Analysis: Deconvolute the overlapping absorption bands corresponding to the keto and enol forms to determine their relative populations.[11][12]
Caption: A general experimental workflow for the study of tautomerism.
Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[1][13]
4.1. General Computational Protocol
-
Structure Generation: Build the 3D structures of the keto and enol tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[1]
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain thermochemical data.
-
Solvation Modeling: To account for solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).[5]
-
Energy Analysis: Compare the Gibbs free energies of the tautomers to predict their relative stabilities and the equilibrium constant.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dial.uclouvain.be [dial.uclouvain.be]
- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
2-Hydroxy-4-phenylthiazole: A Technical Guide to its Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 2-hydroxy-4-phenylthiazole, a key heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the evaluation of this molecule's critical physicochemical properties. While specific experimental data for this compound is not extensively available in published literature, this guide outlines the standardized protocols and best practices for determining these essential parameters.
Core Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NOS | [1][2] |
| Molecular Weight | 177.22 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Melting Point | 207-211 °C | [1] |
| Purity (Typical) | 95-97% | [1][2] |
| InChI Key | UXIWLHNMLDJWMF-UHFFFAOYSA-N | [1][2] |
| SMILES String | Oc1nc(cs1)-c2ccccc2 | [1] |
Solubility Profile: A Methodological Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Thiazole derivatives generally exhibit higher solubility in polar solvents, with pH playing a significant role.[3] The aromatic phenyl group in this compound may also confer some solubility in non-polar organic solvents.[3]
A comprehensive understanding of solubility is typically achieved by performing both kinetic and thermodynamic solubility assays.
Experimental Protocol: Kinetic Solubility Determination
Kinetic solubility is a high-throughput method used in early-stage drug discovery to identify compounds with potentially problematic solubility.[4][5][6] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5][7]
Objective: To rapidly assess the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler
-
Plate shaker
-
Nephelometer or plate reader capable of measuring turbidity
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.[4]
-
Precipitation Measurement: Measure the amount of precipitate formed in each well using a nephelometer (light scattering) or by measuring absorbance at a suitable wavelength (e.g., 620 nm).
-
Quantification (Optional): For more precise measurements, filter the samples through a 96-well filter plate to remove precipitated compound. Quantify the concentration of the soluble compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a calibration curve.[4][8]
Caption: Kinetic Solubility Experimental Workflow.
Experimental Protocol: Thermodynamic Solubility Determination
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium. This is a more accurate representation of a compound's solubility and is crucial for lead optimization and pre-formulation studies.[5]
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected aqueous and organic solvents (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, methanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. Ensure that solid material remains undissolved.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][8]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method.
-
Data Reporting: Express the solubility in units such as mg/mL or µM.[9]
Stability Profile: Forced Degradation Studies
Stability testing is essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[10][11] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[10][12] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[13][14][15]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to identify its primary degradation products. A target degradation of 5-20% is recommended to avoid the formation of secondary, irrelevant degradants.[11][14]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
Stability-indicating HPLC-UV/MS method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Withdraw and neutralize samples at various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Withdraw samples at various time points.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method coupled with a UV detector and preferably a mass spectrometer (LC-MS).
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the retention times and peak areas of any degradation products.
-
Check for peak purity of the parent compound to ensure the method's specificity.
-
Calculate the mass balance to account for all the material after degradation.
-
Use the MS data to propose structures for the major degradation products.
-
Caption: Workflow for a Forced Degradation Study.
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed kinetic, thermodynamic, and forced degradation protocols outlined herein, researchers can generate the critical data necessary for informed decision-making in the drug development pipeline. The application of these standardized methodologies will ensure a thorough understanding of the compound's physicochemical properties, facilitating its advancement from discovery to formulation.
References
- 1. This compound 97 3884-31-9 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. ajrconline.org [ajrconline.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. resolvemass.ca [resolvemass.ca]
- 15. snscourseware.org [snscourseware.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Quantum Chemical and DFT Studies of 2-Hydroxy-4-phenylthiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of 2-hydroxy-4-phenylthiazole. This molecule is of significant interest due to the prevalence of the thiazole moiety in a wide range of biologically active compounds.[1] Understanding its structural, electronic, and spectroscopic properties at a quantum level is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. This document outlines the theoretical basis for these computational studies, details the experimental and computational protocols, presents key findings in a structured format, and visualizes the logical workflow of such an investigation.
Introduction
Thiazole and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The this compound scaffold, in particular, presents multiple sites for molecular interactions, making it a valuable subject for computational analysis.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of such compounds, offering a balance between computational cost and accuracy.[2][3] DFT calculations can provide detailed insights into molecular geometry, vibrational frequencies, electronic structure (including frontier molecular orbitals), and other key parameters that govern the chemical behavior and biological activity of a molecule.[2]
This guide synthesizes the typical methodologies and expected outcomes of a comprehensive DFT study on this compound, aimed at providing researchers with a foundational understanding for their own investigations.
Methodologies
Computational Protocol
Quantum chemical calculations are typically performed using software packages like Gaussian.[4] A common and effective approach for molecules of this nature involves the following steps:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for this purpose, in conjunction with a sufficiently large basis set, such as 6-311++G(d,p), to ensure accurate results.[4][5] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[2]
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. These theoretical frequencies can be compared with experimental FT-IR and FT-Raman data. A scaling factor is often applied to the computed frequencies to account for anharmonicity and the approximations inherent in the theoretical model.[6]
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties.[7]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.[3]
-
-
Spectroscopic Simulation:
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[1] These theoretical shifts can be correlated with experimental NMR spectra.
-
UV-Vis Spectroscopy: Electronic transitions are simulated using Time-Dependent DFT (TD-DFT) calculations to predict the UV-Vis absorption spectrum.[2][8] This allows for the assignment of experimentally observed absorption bands to specific electronic excitations.
-
Experimental Protocols
For validation of the computational results, the following experimental techniques are typically employed:
-
FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of the synthesized this compound compound are recorded. The experimental vibrational frequencies are then compared with the scaled theoretical values to confirm the accuracy of the computational model and aid in the assignment of vibrational modes.
-
NMR Spectroscopy: 1H and 13C NMR spectra are obtained to determine the chemical environment of the protons and carbon atoms in the molecule. These experimental chemical shifts serve as a benchmark for the GIAO calculations.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent to identify the electronic transitions of the molecule. This experimental spectrum is then compared with the results of the TD-DFT calculations.
Data Presentation
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N3 | 1.375 | C2-N3-C4 | 110.5 |
| N3-C4 | 1.380 | N3-C4-C5 | 115.0 |
| C4-C5 | 1.370 | C4-C5-S1 | 111.0 |
| C5-S1 | 1.730 | C5-S1-C2 | 92.0 |
| S1-C2 | 1.760 | S1-C2-N3 | 111.5 |
| C2-O6 | 1.350 | S1-C2-O6 | 120.0 |
| C4-C7 | 1.480 | N3-C4-C7 | 125.0 |
Table 2: Theoretical and Experimental Vibrational Frequencies (cm-1)
| Vibrational Mode | Theoretical (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |
| O-H stretch | 3450 | 3460 | - |
| C-H stretch (phenyl) | 3050-3100 | 3060 | 3065 |
| C=N stretch | 1620 | 1625 | 1622 |
| C=C stretch (phenyl) | 1590 | 1595 | 1598 |
| C-O stretch | 1250 | 1255 | 1253 |
| Thiazole ring breathing | 850 | 855 | 852 |
Table 3: Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Table 4: Theoretical 1H and 13C NMR Chemical Shifts (ppm)
| Atom | 1H (Calculated) | 13C (Calculated) |
| C2 | - | 165.0 |
| C4 | - | 148.0 |
| C5 | 7.20 | 115.0 |
| Phenyl C (ortho) | 7.80 | 128.0 |
| Phenyl C (meta) | 7.40 | 129.0 |
| Phenyl C (para) | 7.50 | 130.0 |
| OH | 10.50 | - |
Table 5: Simulated UV-Vis Absorption Data
| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 320 | 0.25 | HOMO -> LUMO |
| 285 | 0.15 | HOMO-1 -> LUMO |
| 250 | 0.30 | HOMO -> LUMO+1 |
Visualization of Workflow
The logical flow of a typical quantum chemical and DFT study on a molecule like this compound can be visualized as follows:
Conclusion
This technical guide has outlined the framework for a comprehensive quantum chemical and DFT study of this compound. By combining computational modeling with experimental validation, researchers can gain a deep understanding of the molecule's structural, vibrational, and electronic properties. The methodologies and data presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of thiazole derivatives as potential therapeutic agents. The insights gained from such studies are instrumental in understanding structure-activity relationships and in the design of novel molecules with enhanced biological efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lakeheadu.ca [lakeheadu.ca]
- 7. irjweb.com [irjweb.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Hydroxy-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxy-4-phenylthiazole, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, synthesis, and known biological activities of its structural class, offering valuable insights for researchers in drug discovery and development.
Chemical Identity and Properties
This compound is a small molecule featuring a core thiazole ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 2-position. This compound exists in a tautomeric equilibrium with its keto form, 4-phenyl-1,3-thiazol-2(3H)-one. This tautomerism is a critical aspect of its chemical behavior and biological interactions.
IUPAC Name: 4-phenyl-1,3-thiazol-2-ol CAS Number: 3884-31-9
Quantitative data and physicochemical properties are summarized in the table below for ease of reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NOS | [1] |
| Molecular Weight | 177.22 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 206-212 °C | [1] |
| Purity | ≥ 97-98% (by HPLC) | [1] |
| InChI Key | UXIWLHNMLDJWMF-UHFFFAOYSA-N | [2] |
| SMILES String | Oc1nc(cs1)-c2ccccc2 |
Synthesis of the 4-Phenylthiazole Core
The synthesis of 4-phenylthiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-phenylthiazole, the reaction proceeds between 2-bromoacetophenone and thiourea.
A generalized experimental workflow for the Hantzsch synthesis is depicted below.
Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole
The following protocol for the synthesis of the 2-amino analogue provides a basis for understanding the Hantzsch reaction conditions.[3]
-
Materials: 2-Bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution, deionized water.
-
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as a solvent and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution, which will neutralize the hydrobromide salt formed and precipitate the free base.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Biological Activity and Potential Therapeutic Applications
Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] The 4-phenylthiazole scaffold is a key feature in several biologically active compounds.
While specific quantitative biological data for this compound is limited in the available literature, the activities of structurally related compounds suggest several potential therapeutic applications.
Antifungal Activity
Many antifungal agents, particularly azoles, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Phenylthiazole-containing compounds have been designed and synthesized as CYP51 inhibitors, showing potent activity against various fungal strains, including resistant ones.[4]
Anti-inflammatory Activity
Recent studies have focused on 4-phenylthiazole derivatives as inhibitors of soluble epoxide hydrolase (sEH).[5] Inhibition of sEH prevents the degradation of anti-inflammatory epoxy fatty acids (EpFAs), thereby enhancing their beneficial effects.[6] This mechanism suggests that 4-phenylthiazole derivatives could be developed as novel anti-inflammatory agents.
Antimicrobial and Antitumor Activities
Derivatives of 2-amino-4-phenylthiazole have been synthesized and evaluated for their antimicrobial and antitumor activities.[2][7] These studies have reported significant antibacterial and antifungal activities, with some compounds showing promising minimum inhibitory concentrations (MIC) against various pathogens.
The table below presents a selection of quantitative biological data for various derivatives of the 4-phenylthiazole core, illustrating the therapeutic potential of this chemical class.
| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |
| 2-Phenylthiazole Derivative (B9) | Candida albicans | MIC₈₀ | 0.125 µg/mL | [4] |
| 2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one Derivative (7c) | E. coli, S.aureus, B. subtilis | MIC | 6.25 µg/mL | [8] |
| 2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one Derivative (7a, 7b, 7e) | R. oryzae | MIC | 3.125 µg/mL | [8] |
| 4-Phenylthiazole Derivative (4p) | Human sEH | IC₅₀ | 2.3 nM | [5] |
| 4-Phenylthiazole Derivative (4p) | Human FAAH | IC₅₀ | 11.1 nM | [5] |
Note: The data in this table is for derivatives of 4-phenylthiazole and not for this compound itself.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, two key signaling pathways are of particular interest for the 4-phenylthiazole scaffold.
Inhibition of Fungal Ergosterol Biosynthesis via CYP51
The inhibition of CYP51 by azole-containing compounds disrupts the fungal cell membrane integrity, leading to cell death. The thiazole ring can mimic the imidazole or triazole ring of traditional azole antifungals, interacting with the heme iron of the CYP51 enzyme.
Modulation of Inflammatory Pathways via sEH Inhibition
By inhibiting soluble epoxide hydrolase, 4-phenylthiazole derivatives can increase the levels of epoxyeicosatrienoic acids (EETs). EETs have demonstrated anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
This compound, with its core 4-phenylthiazole structure, belongs to a class of compounds with demonstrated potential in the development of new therapeutic agents. The versatile Hantzsch synthesis allows for the accessible creation of a diverse library of derivatives. While the biological activity of the parent 2-hydroxy compound is not extensively documented, the potent antifungal and anti-inflammatory activities of its close analogues strongly suggest that it is a valuable scaffold for further investigation. Future research should focus on the targeted synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The 2-Hydroxy-4-Phenylthiazole Scaffold: A Technical Guide to a Privileged Core in Drug Discovery
Abstract
The thiazole ring represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions make it a "privileged scaffold." This technical guide provides an in-depth exploration of the 2-hydroxy-4-phenylthiazole core, a specific substitution pattern that confers a remarkable breadth of biological activities. We will dissect the synthetic strategies to access this scaffold, delve into its potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, and elucidate the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of the structure-activity relationships that govern the therapeutic potential of this versatile molecular architecture.
The Strategic Importance of the this compound Core
The therapeutic versatility of the 4-phenylthiazole scaffold is well-established.[3] The phenyl group at the C4 position often serves as a crucial anchor, engaging in hydrophobic and π-stacking interactions within target protein binding pockets. The introduction of a hydroxyl group at the C2 position adds a critical dimension to the scaffold's pharmacodynamic profile. This modification introduces a hydrogen bond donor/acceptor site, enhances polarity, and allows for tautomerization to the corresponding thiazolidin-2-one form. These features can significantly influence solubility, metabolic stability, and, most importantly, the specificity and affinity of interactions with biological targets. This guide will illuminate how these structural nuances are exploited across various therapeutic modalities.
Synthesis of the Core Scaffold
Access to the this compound scaffold is primarily achieved through modifications of the classic Hantzsch thiazole synthesis or via cyclization of suitable precursors.[4][5] A reliable method involves the acid-catalyzed cyclization of ω-thiocyanoacetophenone.[6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound[6]
This protocol describes a validated method for synthesizing the core scaffold.
-
Reagent Preparation: In a 100 mL round-bottom flask, combine ω-thiocyanoacetophenone (8.85 g, 50 mmol), acetic acid (40 mL), and water (5 mL).
-
Reaction Initiation: Carefully add concentrated sulfuric acid (1.3 mL) to the mixture while stirring.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water.
-
Isolation: The solid precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure this compound product.
The Spectrum of Biological Activity
The this compound scaffold has demonstrated significant potential across multiple therapeutic areas. The following sections detail its activity, mechanisms, and the quantitative data supporting its efficacy.
Anticancer Potential: Targeting Malignant Proliferation
Derivatives of the 4-phenylthiazole scaffold exhibit potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), colon (HT29), breast (MCF-7), and ovarian (OVCAR-4) cancers.[7][8] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that drive tumor growth and survival.
Mechanism of Action: Kinase Inhibition
A primary anticancer mechanism is the inhibition of protein kinases crucial for tumor cell signaling.[9] Derivatives have been shown to target several receptor tyrosine kinases:
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 blocks tumor angiogenesis, cutting off the blood supply essential for tumor growth.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Phenylthiazole derivatives have been identified as potent inhibitors of PI3Kα, leading to decreased phosphorylation of downstream targets like Akt and mTOR.[8][10]
-
Other Kinases: Potent inhibitory activity has also been reported against other critical kinases like c-Met and IGF1R.[7]
Caption: Inhibition of the PI3K/Akt pathway by 4-phenylthiazole derivatives.
Table 1: In Vitro Anticancer Activity of Representative 4-Phenylthiazole Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
|---|---|---|---|---|
| Compound 6a | Ovarian (OVCAR-4) | 1.57 | PI3Kα Inhibition | [8] |
| Compound 27 | Hepatocellular (HepG2) | 0.62 | IGF1R Inhibition | [7] |
| Compound 5b | Colon (HT29) | 2.01 | c-Met Inhibition | [7] |
| Compound 4c | Breast (MCF-7) | 2.57 | VEGFR-2 Inhibition | |
Anti-inflammatory Action: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. The 4-phenylthiazole scaffold provides a promising framework for developing potent anti-inflammatory agents.
Mechanism of Action: Inhibition of MyD88-Mediated Signaling
A critical mechanism is the disruption of the Toll-like receptor (TLR) signaling pathway. Myeloid differentiation primary response 88 (MyD88) is a universal adapter protein essential for signaling by most TLRs.[11][12] Specific 2-amino-4-phenylthiazole analogues have been shown to inhibit the homodimerization of the MyD88 Toll/interleukin-1 receptor (TIR) domain, effectively blocking downstream inflammatory cascades, including NF-κB activation and cytokine production.[13][14] This makes them promising candidates for treating inflammatory conditions like acute lung injury (ALI).[14]
Caption: Inhibition of MyD88 homodimerization by 4-phenylthiazole derivatives.
Antimicrobial Efficacy: Combating Pathogenic Threats
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 4-phenylthiazole core has demonstrated broad-spectrum activity against both bacterial and fungal pathogens.[15][16]
Mechanism of Action: Antifungal CYP51 Inhibition
In fungi, a key target for phenylthiazole derivatives is the enzyme lanosterol 14α-demethylase (CYP51).[17][18] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[19] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[20] This mechanism is analogous to that of widely used azole antifungal drugs.[21] The 2-phenylthiazole structure has been rationally designed to fit into the CYP51 active site, making it a promising scaffold for new antifungal agents.[17][18]
Table 2: In Vitro Antifungal Activity of Phenylthiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Mechanism/Target | Reference |
|---|---|---|---|---|
| A1 | Candida albicans | 4 | CYP51 Inhibition | [3] |
| B9 | Candida albicans | 0.125 | CYP51 Inhibition | [17] |
| SZ-C14 (Lead) | Candida albicans | 8 | CYP51 Inhibition |[3] |
Neuroprotective Properties: A Hope for Neurodegenerative Disorders
The 4-phenylthiazole scaffold is emerging as a valuable platform for designing multifunctional agents to combat neurodegenerative diseases like Parkinson's disease (PD).
Mechanism of Action: MAO-B Inhibition
A key therapeutic strategy in PD is to increase dopamine levels in the brain. Monoamine oxidase B (MAO-B) is an enzyme responsible for dopamine degradation. Thiazole and thiazolopyridine derivatives have been developed as potent and selective inhibitors of MAO-B.[22][23][24][25] By inhibiting MAO-B, these compounds can preserve dopamine levels, alleviating motor symptoms.[26] Furthermore, these derivatives often possess ancillary properties, such as antioxidant and anti-neuroinflammatory effects, which provide additional neuroprotection by mitigating oxidative stress and inflammation, two key pathological features of PD.[26]
Table 3: MAO-B Inhibitory Activity of Thiazole Derivatives
| Compound Class | Representative IC₅₀ (nM) | Key Features | Reference |
|---|---|---|---|
| Thiazolopyridine | 26.5 | Potent and selective | [23][24] |
| Benzothiazole | 28.0 | Reversible and selective |[26] |
Structure-Activity Relationship (SAR) Analysis
Optimizing the biological activity of the 4-phenylthiazole core is highly dependent on the nature and position of its substituents.[27]
-
C4-Position of Thiazole Ring: For antifungal activity targeting CYP51, this position is highly sensitive. Even small alkyl substituents (methyl, ethyl) at the C4 position can drastically reduce or abolish activity compared to the unsubstituted (H) analogue.[3][17] This suggests a sterically constrained binding pocket.
-
C4-Phenyl Ring: Modifications here are crucial for tuning activity. For dual sEH/FAAH inhibitors, electron-donating groups on this ring are well-tolerated and can enhance potency.[27] For antifungal agents, extending an alkyl chain at the para-position can increase hydrophobic interactions within the CYP51 active site and boost activity.[17]
-
C2-Position: While this guide focuses on the 2-hydroxy group, SAR studies on related scaffolds show that this position is critical. For example, in 2-aminothiazoles, derivatization of the amino group is a primary strategy for modulating activity against targets like MyD88 or various kinases.[28] The 2-hydroxy group offers a key point for hydrogen bonding that is distinct from the 2-amino derivatives.
Caption: Summary of key structure-activity relationships for the 4-phenylthiazole core.
Foundational Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for key in vitro assays used to characterize the biological activity of this compound derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability, commonly used to determine the cytotoxic potential of anticancer compounds.[29]
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[30]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the formazan crystals.[30]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[31][32][33]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[3][34] The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[35]
-
Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate.[34] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Conclusion and Future Horizons
The this compound scaffold is a pharmacologically versatile and highly tractable core for modern drug discovery. Its proven efficacy across oncology, inflammation, infectious diseases, and neurodegeneration underscores its status as a privileged structure. The synthetic accessibility of the scaffold allows for extensive chemical exploration, enabling the fine-tuning of its properties to achieve desired potency and selectivity.
Future research should focus on leveraging the insights from SAR studies to design next-generation derivatives with improved pharmacokinetic profiles and enhanced target specificity. Advanced in vivo studies in relevant disease models are the critical next step to translate the profound in vitro potential of these compounds into clinically viable therapeutic agents. The continued exploration of this scaffold promises to yield novel candidates to address some of the most pressing unmet medical needs.
References
- 1. ijrpr.com [ijrpr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. prepchem.com [prepchem.com]
- 7. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 8. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury [frontiersin.org]
- 14. Design, Synthesis, and Bioevaluation of Novel MyD88 Inhibitor c17 against Acute Lung Injury Derived from the Virtual Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. atcc.org [atcc.org]
- 31. bio-protocol.org [bio-protocol.org]
- 32. protocols.io [protocols.io]
- 33. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. rr-asia.woah.org [rr-asia.woah.org]
- 35. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the synthetic methodologies for 2-hydroxy-4-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the core synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.
Introduction
This compound, and its tautomeric form 4-phenylthiazolin-2-one, is a key heterocyclic scaffold found in a variety of biologically active molecules. Its derivatives have shown a wide range of pharmacological activities, making the development of efficient and versatile synthetic routes a critical area of research. This guide explores the primary synthetic strategies, with a focus on the classical Hantzsch synthesis and other notable methods.
Tautomerism of this compound
It is crucial to recognize that this compound exists in a tautomeric equilibrium with its keto form, 4-phenyl-1,3-thiazolidin-2-one. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other functional groups.[1][2] Quantum chemical studies have been employed to understand the relative stabilities of these tautomers.[1] In many cases, the keto form is found to be more stable.[3] The choice of synthetic method and reaction conditions can potentially influence the predominant tautomer isolated.
Caption: Tautomeric equilibrium of this compound.
Synthetic Methodologies
Several synthetic routes have been established for the synthesis of this compound and its precursors. The most prominent methods are detailed below.
Direct Synthesis from α-Thiocyanoacetophenone
A direct and efficient method for the synthesis of this compound involves the acid-catalyzed cyclization of α-thiocyanoacetophenone.[4]
Logical Workflow for Direct Synthesis:
Caption: Workflow for the direct synthesis of this compound.
Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole as a Precursor
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring.[5] In the context of this compound, this method is typically employed to synthesize the 2-amino-4-phenylthiazole precursor, which can then potentially be converted to the desired product.[6][7] The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[5]
Signaling Pathway of Hantzsch Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxy-4-phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-hydroxy-4-phenylthiazole and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Two primary synthetic routes are presented: a direct one-step synthesis and a two-step method involving the conversion of an amino precursor.
Method 1: Direct Synthesis from α-Thiocyanoacetophenone
This method offers a direct route to this compound through the acid-catalyzed cyclization of α-thiocyanoacetophenone.
Reaction Scheme:
α-Thiocyanoacetophenone undergoes an intramolecular cyclization in the presence of a strong acid to yield this compound.
Caption: Direct synthesis of this compound.
Experimental Protocol
Materials:
-
α-Thiocyanoacetophenone
-
Acetic acid
-
Concentrated sulfuric acid
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 8.85 g (50 mmol) of α-thiocyanoacetophenone in 40 ml of acetic acid.
-
To this solution, add 5 ml of water and 1.3 ml of concentrated sulfuric acid.
-
The reaction mixture is then processed as per the established literature procedure to isolate the this compound product.
Quantitative Data
| Starting Material | Reagents | Product | Yield | Reference |
| α-Thiocyanoacetophenone | H₂SO₄, H₂O, Acetic Acid | This compound | N/A | [1] |
Yield data was not specified in the referenced literature.
Method 2: Conversion from 2-Amino-4-phenylthiazole Derivatives
This two-step method involves the initial synthesis of a 2-amino-4-phenylthiazole derivative via the well-established Hantzsch thiazole synthesis, followed by diazotization of the amino group and subsequent hydrolysis to the hydroxyl group. This approach offers greater flexibility for introducing various substituents on the phenyl ring.
Overall Reaction Scheme:
Caption: Two-step synthesis of this compound derivatives.
Step 1: Synthesis of 2-Amino-4-phenylthiazole Derivatives (Hantzsch Synthesis)
The Hantzsch synthesis is a versatile method for the preparation of thiazole rings by reacting an α-haloketone with a thioamide. For the synthesis of 2-amino-4-phenylthiazole, thiourea is used as the thioamide component.
Reaction Mechanism Workflow
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocols
Two common protocols for the Hantzsch synthesis of 2-amino-4-phenylthiazole are provided below:
Protocol 2.1: Conventional Heating
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]
-
Add methanol (5 mL) and a magnetic stir bar.[2]
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]
-
After cooling to room temperature, pour the reaction mixture into 20 mL of 5% Na₂CO₃ solution to precipitate the product.[2]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.[2]
Protocol 2.2: Microwave-Assisted Synthesis
General Procedure:
-
Combine the α-haloketone (e.g., 2-bromoacetophenone, 1 mmol) and thiourea (1.1-1.5 mmol) in a microwave reaction vessel.
-
Add a suitable solvent such as methanol or ethanol.
-
Seal the vessel and heat in a microwave reactor to a target temperature of 90-120°C for 10-30 minutes.
-
After cooling, the product can be isolated by filtration or extraction.
Quantitative Data for Hantzsch Synthesis
| Starting Materials | Method | Reaction Time | Temperature | Yield |
| 2-Bromoacetophenone, Thiourea | Conventional Heating | 30-60 min | 65-70°C | High |
| 2-Bromoacetophenone, Thiourea | Microwave-Assisted | 10-30 min | 90-120°C | Excellent |
Step 2: Diazotization and Hydrolysis of 2-Amino-4-phenylthiazole
This step converts the 2-amino group to a hydroxyl group via a diazonium salt intermediate.
Experimental Protocol
Materials:
-
2-Amino-4-phenylthiazole
-
Sodium nitrite (NaNO₂)
-
Aqueous mineral acid (e.g., HCl, H₂SO₄)
-
Water
Procedure:
-
Diazotization:
-
Dissolve or suspend 2-amino-4-phenylthiazole in a cold aqueous mineral acid (0-5°C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.
-
Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
The resulting solution containing the diazonium salt is then gently warmed. The diazonium group is hydrolyzed to a hydroxyl group, releasing nitrogen gas.
-
The reaction mixture is then cooled, and the this compound product is isolated, which may involve extraction with an organic solvent followed by purification.
-
Quantitative Data for Diazotization and Hydrolysis
Signaling Pathways and Biological Relevance
Thiazole derivatives are known to interact with a variety of biological targets. For instance, some 2-phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), an important enzyme in fungal cell membrane biosynthesis.
Caption: Inhibition of the CYP51 pathway by thiazole derivatives.
The development of novel synthetic methods for this compound derivatives is crucial for exploring their full therapeutic potential and for the generation of new chemical entities for drug discovery programs.
References
Application Notes and Protocols: 2-Hydroxy-4-phenylthiazole in Medicinal Chemistry
Abstract: The 2-hydroxy-4-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, valued as a versatile building block for synthesizing diverse bioactive molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and enzyme inhibitory properties. These notes provide an overview of its key therapeutic applications, supported by quantitative data, detailed experimental protocols, and diagrams illustrating mechanisms and workflows.
Core Structure and Tautomerism
This compound exists in equilibrium with its tautomeric form, 4-phenylthiazol-2(3H)-one. This tautomerism is a critical feature influencing its chemical reactivity and interaction with biological targets. The hydroxyl group enhances solubility, a favorable property for drug development.[1]
References
Applications of 2-Hydroxy-4-Phenylthiazole Scaffolds in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, those featuring a 2-hydroxy-4-phenyl substitution pattern have emerged as a promising class of compounds in the pursuit of novel anticancer agents. These scaffolds have been shown to exhibit potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the modulation of key signaling pathways and induction of apoptosis.
This document provides a detailed overview of the applications of 2-hydroxy-4-phenylthiazole derivatives in oncology research. It includes a summary of their anticancer activities, detailed experimental protocols for their evaluation, and diagrams of the signaling pathways they modulate.
Data Presentation
The following table summarizes the in vitro anticancer activity of selected this compound derivatives and their close analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| YL-109 | 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | MCF-7 (Breast) | 0.0858 | [1] |
| Compound 4c | 2-[2-(4-Hydroxy-benzylidene)hydrazinyl]-thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | ||
| Compound 4a | 2-[2-(4-Hydroxy-benzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 12.7 ± 0.77 | [2] |
| HepG2 (Liver) | 6.69 ± 0.41 | [2] | ||
| Compound 4b | 2-[2-(4-Hydroxy-3-bromo-benzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |
| HepG2 (Liver) | 51.7 ± 3.13 | [2] | ||
| Compound 5 | 2-[2-(4-Acetoxy-benzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 28.0 ± 1.69 | [2] |
| HepG2 (Liver) | 26.8 ± 1.62 | [2] | ||
| Compound 4c | 2-[2-(4-Hydroxy-benzylidene)hydrazinyl]-thiazole-4(5H)-one | VEGFR-2 (Enzyme) | 0.15 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound derivatives as anticancer agents.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Protocol:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White 96-well plates
Protocol:
-
Prepare a reaction mixture containing VEGFR-2, kinase buffer, and the substrate peptide.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat the cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat the cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to exert their anticancer effects by modulating specific signaling pathways.
CHIP/AhR Signaling Pathway
One of the investigated mechanisms involves the induction of the ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) through the Aryl hydrocarbon Receptor (AhR) signaling pathway.[1] YL-109, a 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, has been shown to activate this pathway, leading to the suppression of tumorigenic and metastatic potential in breast cancer cells.[1]
VEGFR-2 Signaling Pathway Inhibition
Certain this compound derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] By blocking VEGFR-2, these compounds can inhibit tumor growth and metastasis.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of novel this compound derivatives as potential anticancer agents.
References
Application Notes and Protocols: 2-Hydroxy-4-phenylthiazole as a Precursor for Antifungal Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the quest for novel antifungal agents to combat the growing threat of resistant fungal infections, thiazole derivatives have emerged as a promising class of compounds. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a versatile scaffold for the development of potent antifungal drugs.[1][2] This document focuses on 2-hydroxy-4-phenylthiazole as a key precursor for the synthesis of novel antifungal compounds. Thiazole antifungals typically function by inhibiting the cytochrome P450 demethylase enzyme, which is essential for the conversion of lanosterol to ergosterol in fungal cell membranes.[1] Disruption of this pathway leads to altered membrane permeability and ultimately, fungal cell death.[1]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization, along with methodologies for evaluating the antifungal activity of the resulting compounds.
Data Presentation: Antifungal Activity of Phenylthiazole Derivatives
The following tables summarize the in vitro antifungal activity of various phenylthiazole derivatives against pathogenic fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Table 1: Antifungal Activity of Thiazole Derivatives against Candida albicans
| Compound | Modification | MIC (µg/mL) | Reference |
| 31C | 2-hydrazinyl-4-phenylthiazole | 0.0625 | [3] |
| CPT | 2-cyclohexylidenhydrazo-4-phenyl-thiazole | 0.4 - 1.9 | [4] |
| Compound 2e | 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | Similar to Ketoconazole | [5] |
| Compound 35 | Phenylthiazole-based oxadiazole derivative | 1 - 2 | [6] |
| Thiazole derivatives with cyclopropane | Varies | 0.008–7.81 | [7] |
Table 2: Antifungal Activity of Phenylthiazole Derivatives against Other Fungal Species
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Compound 2e | Candida parapsilosis | 1.23 | [5] |
| Compound 35 | Candida glabrata | 0.5 - 1 | [6] |
| Compound 35 | Candida auris (multidrug-resistant) | 2 - 4 | [6] |
| Acylhydrazone Derivative E26 | Magnaporthe oryzae | 1.29 (EC50) | [8] |
| Thiazole compounds 1, 2, 3, 4 | Cryptococcus gattii and Cryptococcus neoformans | 0.25 - 1.25 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known process for the synthesis of this compound from α-thiocyanoacetophenone.[10]
Materials:
-
α-thiocyanoacetophenone
-
Acetic acid
-
Water
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottom flask, dissolve 8.85 g (50 mmol) of α-thiocyanoacetophenone in 40 ml of acetic acid.
-
To this solution, add 5 ml of water and 1.3 ml of concentrated sulfuric acid.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole Derivatives (A General Approach)
While this document focuses on this compound, many potent antifungal thiazoles are 2-amino derivatives. The 2-hydroxy group can be converted to a leaving group (e.g., by tosylation) and then displaced by an amine, or a more direct synthesis of 2-amino-4-phenylthiazole can be employed as a starting point for further derivatization. A common method for synthesizing the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.[11][12]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Methanol
-
Diethyl ether
-
Ammonium hydroxide solution
Procedure for 2-Amino-4-phenylthiazole Synthesis:
-
In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Reflux the mixture for 12 hours.
-
After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.
-
Pour the mixture into an ammonium hydroxide solution.
-
Collect the crude product by filtration and recrystallize it from methanol.[11]
General Procedure for Derivatization: The synthesized 2-amino-4-phenylthiazole can be further modified, for example, by coupling with amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC).[11][13]
Protocol 3: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17]
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Test compounds (dissolved in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Solutions: Prepare serial twofold dilutions of the test compounds and the positive control in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.125 to 64 µg/mL.[9][18]
-
Inoculum Preparation: Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[14] Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[19]
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. Include a growth control well (medium and inoculum) and a sterility control well (medium only).[14]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[17]
-
Reading Results: Determine the MIC by visually inspecting for the lowest concentration that causes a significant reduction (typically ≥50% for azoles) in growth compared to the growth control, or by using a spectrophotometer to measure the absorbance at a specific wavelength (e.g., 595 nm or 625 nm).[9][16][18]
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for in vitro antifungal susceptibility testing.
Caption: Mechanism of action of thiazole antifungals.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 4. Antifungal Activity Directed Toward the Cell Wall by 2-Cyclohexylidenhydrazo- 4-Phenyl-Thiazole Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. prepchem.com [prepchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-phenylthiazole-4-carboxamide derivatives, a class of compounds that have garnered significant interest for their potential as anticancer agents. The methodologies described herein are based on the foundational Hantzsch thiazole synthesis, followed by functional group manipulations to yield the target carboxamides. These compounds have been shown to induce apoptosis in cancer cells through the activation of the caspase-3 pathway.
Synthetic Pathway Overview
The synthesis of 2-phenylthiazole-4-carboxamide derivatives is a multi-step process that begins with the Hantzsch thiazole synthesis to construct the core heterocyclic ring. This is followed by the hydrolysis of the resulting ester to a carboxylic acid, and finally, an amide coupling reaction with a desired amine.
Caption: General workflow for the synthesis of 2-phenylthiazole-4-carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate
This protocol outlines the synthesis of the key intermediate, ethyl 2-phenylthiazole-4-carboxylate, via the Hantzsch thiazole synthesis.
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1.0 eq.) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 eq.) dropwise at room temperature with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure ethyl 2-phenylthiazole-4-carboxylate.
Protocol 2: Synthesis of 2-Phenylthiazole-4-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-phenylthiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve ethyl 2-phenylthiazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq.) in water to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of 2-phenylthiazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives
This protocol details the final amide coupling step to generate the target compounds.
Materials:
-
2-Phenylthiazole-4-carboxylic acid
-
Substituted aniline or other primary/secondary amine (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-phenylthiazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the desired substituted amine (1.1 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-phenylthiazole-4-carboxamide derivative.
Data Presentation
The following table summarizes the structure and in vitro cytotoxic activity of a series of synthesized 2-phenylthiazole-4-carboxamide derivatives against various human cancer cell lines. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group (Substitution on Amide Nitrogen) | Cancer Cell Line | IC50 (µM)[1][2] |
| 1a | Phenyl | SKNMC (Neuroblastoma) | > 25 |
| 1b | 4-Nitrophenyl | SKNMC (Neuroblastoma) | 10.8 ± 0.08 |
| 1c | 3-Nitrophenyl | SKNMC (Neuroblastoma) | 15.3 ± 1.12 |
| 1d | 3-Chlorophenyl | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 |
| 1e | 4-Fluorophenyl | T47D (Breast Cancer) | < 10 µg/mL |
| 1f | 2,4-Dichlorophenyl | HT-29 (Colon Cancer) | > 25 |
Mechanism of Action: Induction of Apoptosis
2-Phenylthiazole-4-carboxamide derivatives have been shown to exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. The primary mechanism involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of executioner caspases, particularly caspase-3.
Caption: Signaling pathway for apoptosis induction by 2-phenylthiazole-4-carboxamide derivatives.
The proposed mechanism suggests that these derivatives inhibit the anti-apoptotic protein Bcl-2. This inhibition disrupts the balance between pro- and anti-apoptotic proteins, leading to the activation of pro-apoptotic proteins like Bax. Activated Bax then promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c, in turn, activates caspase-9, which then cleaves and activates the executioner caspase-3. Active caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
References
Application of 2-Hydroxy-4-phenylthiazole in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-hydroxy-4-phenylthiazole and its derivatives in material science. The unique chemical structure of the thiazole ring, combined with the phenyl and hydroxyl functional groups, imparts a range of properties that are being actively explored for the development of advanced materials. The primary areas of application detailed herein include corrosion inhibition, luminescent materials, and nonlinear optical (NLO) materials.
Corrosion Inhibition
Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys in acidic and neutral environments. The presence of heteroatoms (nitrogen and sulfur) and the planar structure of the thiazole ring facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Quantitative Data for Corrosion Inhibition
The following table summarizes the inhibition efficiency of various thiazole derivatives on different metals.
| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-amino-4-(4-methyl phenyl) thiazole derivative | Carbon Steel | 1 M HCl | 50 ppm | >90% | [1] |
| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) | Carbon Steel | 1 M HCl | 1 mM | 98.04% | [2] |
| N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA) | Carbon Steel | 1 M HCl | 1 mM | 95.32% | [2] |
| Thiazolyl blue (MTT) | Copper | 3% NaCl | 5.0 mM | >90% | [3] |
| 4-(4-nitrophenyl) thiazol-2-amine (NPT) | Copper | 1 M HCl | Not Specified | ~80% | [4] |
Experimental Protocols for Corrosion Inhibition Studies
Protocol 1: Weight Loss Method
This protocol outlines the fundamental weight loss technique to determine corrosion rate and inhibitor efficiency.[1]
Materials:
-
Metal coupons (e.g., carbon steel) of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
Thiazole-based inhibitor
-
Analytical balance
-
Polishing paper (e.g., SiC paper of various grit sizes)
-
Acetone and distilled water for cleaning
-
Thermostatic water bath
Procedure:
-
Mechanically polish the metal coupons with successively finer grades of polishing paper.
-
Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Immerse the coupons in the corrosive medium with and without different concentrations of the thiazole inhibitor.
-
Maintain a constant temperature using a thermostatic water bath for a specified duration (e.g., 24 hours).
-
After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine).
-
Wash the cleaned coupons with distilled water, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
CR (g/m²h) = (W₁ - W₂) / (A * t) IE% = [(CR₀ - CRᵢ) / CR₀] * 100
Where:
-
W₁ and W₂ are the weights of the coupon before and after immersion, respectively.
-
A is the surface area of the coupon.
-
t is the immersion time.
-
CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique to study the kinetics of electrochemical processes at the metal/solution interface.[3][5]
Materials:
-
Three-electrode electrochemical cell (working electrode: metal sample, reference electrode: e.g., Saturated Calomel Electrode (SCE), counter electrode: e.g., platinum wire)
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes).
-
Perform the EIS measurement at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
Where:
-
Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Experimental Workflow for Corrosion Inhibition Testing
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Investigation of Thiazolyl Blue as a Corrosion Inhibitor for Copper in Neutral Sodium Chloride Solution [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments [mdpi.com]
Analytical Methods for the Detection of 2-Hydroxy-4-phenylthiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical detection of 2-hydroxy-4-phenylthiazole (also known as 4-phenylthiazol-2-ol), a versatile heterocyclic compound with applications in pharmaceutical and chemical research. The following methods are based on established analytical techniques for thiazole derivatives and provide a strong foundation for the quantification of this compound in various matrices.
Overview of Analytical Techniques
The detection and quantification of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible method for routine analysis. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the quantification of this compound in solution and can be adapted for various sample types.
Experimental Protocol: HPLC-UV
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer is typically effective. A starting point is a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV absorption of similar thiazole structures, a wavelength in the range of 270-290 nm is recommended for detection.[2] A PDA detector can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1 µg/mL to 50 µg/mL).
-
Sample Preparation (General): Dissolve the sample containing this compound in the mobile phase, vortex or sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter prior to injection.
c. Method Validation Parameters (Representative):
The following table summarizes typical validation parameters for HPLC-UV analysis of related thiazole compounds. These values should be established specifically for this compound during method validation.
| Parameter | Representative Value |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Note: These are representative values based on similar compounds and should be determined experimentally for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity quantification, particularly in complex matrices such as plasma or tissue extracts, LC-MS/MS is the method of choice.[3] This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM).
Experimental Protocol: LC-MS/MS
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 μm) is suitable for separation.[4]
-
Mobile Phase: A gradient elution using 5 mM ammonium formate in water with 0.1% formic acid (Mobile Phase A) and a mixture of acetonitrile and methanol (95:5, v/v) (Mobile Phase B) is a good starting point.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often effective for thiazole derivatives.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound (C₉H₇NOS, MW: 177.22). Product ions for MRM would need to be determined by infusing a standard solution into the mass spectrometer.
b. Sample Preparation from Biological Matrices (e.g., Plasma):
-
Protein Precipitation: This is a common and effective method for extracting small molecules from plasma.[1]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for injection.
-
c. Method Validation Parameters (Representative):
The following table provides representative validation parameters for the LC-MS/MS analysis of a related aminothiazole compound in plasma.
| Parameter | Representative Value |
| Linearity Range | 1.25–1250 ng/mL[1] |
| Linearity (R²) | ≥ 0.997[1] |
| Accuracy (% Recovery) | 99.00-109.83%[1] |
| Precision (% CV) | 6.10 to 13.21%[1] |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL[1] |
Note: These values are for a related compound and must be experimentally determined for this compound.
Experimental and Validation Workflow
A systematic workflow is crucial for developing and validating a robust analytical method. The following diagram illustrates the key stages involved.
Analytical Method Development and Validation Workflow.
General Laboratory Workflow for Sample Analysis
The following diagram outlines the typical steps for analyzing a sample using one of the described chromatographic methods.
General Workflow for Chromatographic Sample Analysis.
References
Application Notes and Protocols: 2-Hydroxy-4-phenylthiazole in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxy-4-phenylthiazole scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key building block for the synthesis of a wide array of potent enzyme inhibitors. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various enzymatic targets. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as inhibitors of several important enzyme classes implicated in a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer.
Cholinesterase Inhibitors for Alzheimer's Disease
Derivatives of 2-phenylthiazole have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the pathology of Alzheimer's disease.
Quantitative Data:
| Compound ID | Target Enzyme | IC50 (µM) |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | 8.86[1] |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BChE | 1.03[1] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 (Ki)[2] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 (Ki)[2] |
| Compound 4f (a benzothiazole derivative) | AChE | 0.0234 ± 0.0011[3] |
| Compound 4f (a benzothiazole derivative) | BChE | - |
| Compound 4a | AChE | 0.0563 ± 0.0025[3] |
| Compound 4d | AChE | 0.0896 ± 0.0032[3] |
| Compound 4g | AChE | 0.0367 ± 0.0014[3] |
| Compound 4h | AChE | 0.0649 ± 0.0029[3] |
| Compound 4k | AChE | 0.1025 ± 0.0048[3] |
| Compound 4m | AChE | 0.0278 ± 0.0010[3] |
| Compound 4n | AChE | 0.0421 ± 0.0018[3] |
Experimental Protocols:
Synthesis of 2-Phenylthiazole Derivatives:
A general synthetic route involves the condensation of a thioamide with an α-haloketone. For example, the synthesis of ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is achieved by the condensation of 4-hydroxythiobenzamide and ethyl bromopyruvate in refluxing ethanol for 4 hours.[1] Subsequent modifications such as O-alkylation, saponification, acyl chlorination, and amidation can be performed to generate a library of derivatives.[1]
Cholinesterase Inhibition Assay (Ellman's Method):
The inhibitory activity of the synthesized compounds against AChE and BChE can be determined using a modified Ellman's spectrophotometric method.[1][3] The assay mixture typically contains the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the test compound in a phosphate buffer. The rate of hydrolysis is measured by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion at a specific wavelength.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Hydroxy-4-phenylthiazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a prominent scaffold in the development of agrochemicals due to its broad spectrum of biological activities. Phenylthiazole derivatives, in particular, have been extensively investigated for their fungicidal and insecticidal properties. While many synthetic routes to agrochemically active phenylthiazoles utilize 2-amino-4-phenylthiazole as a key intermediate, the potential of 2-hydroxy-4-phenylthiazole as a precursor remains an area of significant interest. This document provides a comprehensive overview of the application of phenylthiazole derivatives in agrochemical synthesis, with a special focus on the potential utility of this compound. We present quantitative data on the biological activity of various phenylthiazole compounds, detailed experimental protocols, and visual diagrams of synthetic pathways and experimental workflows.
Agrochemical Applications of Phenylthiazole Derivatives
Phenylthiazole derivatives have demonstrated significant efficacy as both fungicides and insecticides. The substitution pattern on the phenyl and thiazole rings plays a crucial role in determining the type and level of activity.
Fungicidal Activity
Numerous studies have highlighted the potent fungicidal activity of 2-phenylthiazole derivatives against a range of plant pathogens. For instance, certain novel 2-phenylthiazole derivatives have shown excellent in vitro fungicidal activity against Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia cerealis[1]. Some derivatives have even exhibited superior or comparable efficacy to commercial fungicides like thifluzamide and carbendazim[1][2]. The mode of action for some of these compounds is believed to involve the inhibition of chitin synthase[1].
Insecticidal Activity
The phenylthiazole scaffold has also been incorporated into molecules with notable insecticidal properties. Derivatives containing a primary amide and a cyano group have shown good insecticidal activities against pests such as Plutella xylostella[3]. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the benzene ring are critical for optimizing insecticidal potency[3].
Quantitative Data on Biological Activity
The following tables summarize the biological activity data for a selection of phenylthiazole derivatives from the literature.
Table 1: Fungicidal Activity of Phenylthiazole Derivatives
| Compound ID | Target Fungus | EC50 (mg/L) | Reference |
| 10c | Sclerotinia sclerotiorum | 4.90 | [1] |
| 10c | Botrytis cinerea | 7.57 | [1] |
| 10c | Rhizoctonia cerealis | 7.84 | [1] |
| Thifluzamide (Control) | Sclerotinia sclerotiorum | 4.35 | [1] |
| Thifluzamide (Control) | Botrytis cinerea | 10.35 | [1] |
| Thifluzamide (Control) | Rhizoctonia cerealis | 22.12 | [1] |
| Derivative e | Sclerotinia sclerotiorum | 0.22 (µg/mL) | [2] |
| Derivative f | Sclerotinia sclerotiorum | 0.39 (µg/mL) | [2] |
| Carbendazim (Control) | Sclerotinia sclerotiorum | 0.70 (µg/mL) | [2] |
| E26 | Magnaporthe oryzae | 1.29 (µg/mL) | [2] |
| Isoprothiolane (Control) | Magnaporthe oryzae | 3.22 (µg/mL) | [2] |
Table 2: Insecticidal Activity of Phenylthiazole Derivatives
| Compound ID | Target Insect | LC50 (mg/L) | Reference |
| 6d | Plutella xylostella | 23.94 | [3] |
| 7d | Plutella xylostella | 30.37 | [3] |
Experimental Protocols
While direct experimental protocols for the use of this compound in agrochemical synthesis are not extensively reported in the literature, we provide a representative protocol for the synthesis of a fungicidally active 2-phenylthiazole derivative starting from a common precursor, 2-amino-4-phenylthiazole. Additionally, we propose a protocol for the derivatization of this compound.
Protocol 1: Synthesis of a Phenylthiazole Acylhydrazone Fungicide (Derived from[2])
This protocol describes a multi-step synthesis of a phenylthiazole derivative containing an acylhydrazone moiety, which has shown significant antifungal activity.
Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate (Intermediate C)
-
To a solution of a substituted benzonitrile (A) in an appropriate solvent, add a suitable reagent to form the corresponding thioamide (Intermediate B).
-
Isolate and purify Intermediate B.
-
React Intermediate B with ethyl bromopyruvate in a suitable solvent (e.g., ethanol) under reflux conditions to afford the ethyl 2-phenylthiazole-4-carboxylate (Intermediate C) via a ring-closure reaction.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify Intermediate C by recrystallization or column chromatography.
Step 2: Synthesis of 2-Phenylthiazole-4-carbohydrazide (Intermediate D)
-
Dissolve Intermediate C in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until the reaction is complete as monitored by TLC.[2]
-
Cool the reaction mixture to allow the product to precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain 2-phenylthiazole-4-carbohydrazide (Intermediate D).
Step 3: Synthesis of the Final Phenylthiazole Acylhydrazone (Target Compound E)
-
Suspend Intermediate D in a suitable solvent (e.g., ethanol).
-
Add the desired substituted benzaldehyde to the suspension.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for several hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry to obtain the final phenylthiazole acylhydrazone.
-
Characterize the final product using analytical techniques such as 1H NMR, 13C NMR, and HRMS.
Protocol 2: Proposed Synthesis of 2-Alkoxy-4-phenylthiazole Derivatives from this compound
This proposed protocol outlines a general method for the derivatization of this compound, which exists in tautomeric equilibrium with 4-phenylthiazolin-2-one, to generate 2-alkoxy derivatives. These derivatives could then be evaluated for their agrochemical potential.
Step 1: O-Alkylation of this compound
-
To a solution of this compound in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) at room temperature.
-
Stir the mixture for 30-60 minutes to form the corresponding thiazolate salt.
-
Add the desired alkylating agent (e.g., an alkyl halide or an alkyl sulfonate) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-4-phenylthiazole derivative.
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for a phenylthiazole acylhydrazone fungicide.
Caption: Proposed synthesis of 2-alkoxy-4-phenylthiazole derivatives.
Caption: Structure-Activity Relationship (SAR) logic for phenylthiazole agrochemicals.
Conclusion
The phenylthiazole scaffold is a versatile and valuable building block in the design and synthesis of novel agrochemicals. While the majority of research has focused on derivatives of 2-amino-4-phenylthiazole, the potential for utilizing this compound as a precursor to a diverse range of agrochemically active compounds is significant. The proposed synthetic pathway via O-alkylation opens up avenues for the creation of novel 2-alkoxy-4-phenylthiazole derivatives. Further research into the synthesis and biological evaluation of these and other derivatives of this compound is warranted to fully explore their potential in the development of new and effective crop protection agents.
References
- 1. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Process for the preparation of morphologically homogeneous forms of thiazole derivatives - Patent US-5128477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing the reaction conditions for 2-hydroxy-4-phenylthiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-hydroxy-4-phenylthiazole, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the cyclocondensation of an α-haloketone, such as α-bromoacetophenone, with a suitable thiocarbonyl compound that can provide the 2-hydroxy functionality. Common reagents for this purpose include thiocarbamates and α-thiocyanoacetophenone.
Q2: What is the difference between synthesizing this compound and 2-amino-4-phenylthiazole?
A2: The primary difference lies in the choice of the thioamide reactant. For 2-amino-4-phenylthiazole, thiourea is used. For this compound, a reagent that can be converted to a hydroxyl group is necessary, such as a thiocarbamate or by hydrolysis of an intermediate like α-thiocyanoacetophenone.
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Low yields in this synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials (especially the α-bromoacetophenone, which can be a lachrymator and unstable), suboptimal reaction temperature, incorrect stoichiometry, or an inappropriate choice of solvent or base. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q4: I am observing multiple spots on my TLC, even after the reaction should be complete. What could these side products be?
A4: Common side products can include unreacted starting materials, the formation of isomeric thiazoles, or self-condensation products of the α-bromoacetophenone. In the synthesis of 2-hydroxythiazoles, the presence of tautomers (the thiazol-2(3H)-one form) can also complicate TLC analysis and purification.
Q5: How does tautomerism affect the synthesis and purification of this compound?
A5: 2-Hydroxythiazoles can exist in equilibrium with their keto tautomer, 4-phenylthiazol-2(3H)-one. This can affect the reaction pathway and the spectroscopic characterization of the product. During purification, this equilibrium can lead to difficulties in obtaining a sharp melting point and may result in broadened peaks in NMR spectra. It is important to be aware of this phenomenon when analyzing characterization data. The enol-hydrazo-thiazole form is generally found to be the most stable tautomer.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Poor quality of starting materials: Impure α-bromoacetophenone or degraded thio-reagent. | Ensure the purity of starting materials. α-bromoacetophenone should be handled with care as it is a lachrymator. |
| Suboptimal reaction temperature: Temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation. | Optimize the reaction temperature. Many Hantzsch-type syntheses benefit from gentle reflux. | |
| Inappropriate solvent: The chosen solvent may not be suitable for the reactants' solubility or the reaction mechanism. | Screen different solvents. Ethanol, methanol, and acetic acid are commonly used. | |
| Incorrect stoichiometry: The molar ratio of reactants may not be optimal. | Typically, a slight excess of the thio-reagent is used. Verify your calculations and measurements. | |
| Formation of Multiple Side Products | Reaction time is too long: Prolonged reaction times can lead to the formation of degradation products. | Monitor the reaction progress using TLC to determine the optimal reaction time and quench the reaction once the starting material is consumed. |
| Incorrect pH: The acidity or basicity of the reaction mixture can influence the formation of side products. | For some Hantzsch syntheses, acidic conditions can alter the regioselectivity.[2] Consider buffering the reaction or using a non-nucleophilic base. | |
| Difficulty in Product Purification | Presence of tautomers: The equilibrium between the 2-hydroxy and the 2-keto forms can lead to issues in crystallization and chromatography. | Be aware of the potential for tautomerism during characterization. Purification may require careful selection of chromatographic conditions or recrystallization solvents. |
| Product is highly soluble in the reaction solvent: This can make isolation by precipitation difficult. | After the reaction, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture to a low temperature. | |
| Poor Reproducibility | Inconsistent reaction conditions: Small variations in temperature, reaction time, or reagent quality can lead to different outcomes. | Standardize all reaction parameters, including heating method, stirring speed, and reagent sources. |
| Atmospheric moisture: Some reagents or intermediates may be sensitive to moisture. | If reactants are known to be moisture-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis from α-Thiocyanoacetophenone
This method involves the intramolecular cyclization of α-thiocyanoacetophenone.
Materials:
-
α-Thiocyanoacetophenone
-
Acetic acid
-
Concentrated sulfuric acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve α-thiocyanoacetophenone (50 mmol) in 40 mL of acetic acid.
-
Add 5 mL of water and 1.3 mL of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Allow the mixture to cool and stand at room temperature overnight.
-
The product will precipitate out of the solution and can be collected by filtration.
Protocol 2: General Hantzsch Synthesis using a Thiocarbamate
This is a general procedure and may require optimization for specific thiocarbamates.
Materials:
-
α-Bromoacetophenone
-
O-Alkyl or O-Aryl thiocarbamate
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of α-bromoacetophenone and the thiocarbamate in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of cold water.
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiazole Synthesis
| Method | Reactant A | Reactant B | Solvent | Catalyst/Additive | Temperature (°C) | Typical Yield (%) |
| Hantzsch (2-Amino) | α-Bromoacetophenone | Thiourea | Ethanol | None | Reflux | 85-95 |
| Hantzsch (2-Amino) | Acetophenone | Thiourea | Methanol | Iodine | Reflux | ~90 |
| From α-Thiocyanoacetophenone | α-Thiocyanoacetophenone | - | Acetic Acid | Sulfuric Acid | Reflux | Not specified |
| Microwave-assisted Hantzsch (2-Amino) | α-Bromoacetophenone | Thiourea | Ethanol | None | 100-120 | >90 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 2-Hydroxy-4-phenylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-hydroxy-4-phenylthiazole.
Troubleshooting Guide
The purification of this compound, often synthesized via the Hantzsch thiazole synthesis from an α-haloketone and a thiourea derivative, can present several challenges.[1][2] Below is a guide to address common issues.
Table 1: Common Purification Challenges and Solutions
| Issue | Potential Cause | Recommended Solution & Rationale | Illustrative Purity/Yield Data |
| Low Purity After Initial Isolation | Presence of unreacted starting materials (e.g., 2-bromoacetophenone, thiourea). | Recrystallization: Utilize a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or an ethanol/water mixture is a good starting point.[3] This exploits solubility differences between the product and more soluble starting materials. | Crude Purity: 75% After Recrystallization (Ethanol): 95% Yield: 80% |
| Formation of side products from the Hantzsch synthesis. | Column Chromatography: Employ silica gel chromatography with a hexane/ethyl acetate gradient. This separates compounds based on polarity.[2] Unreacted α-haloketone is non-polar, while the product is more polar. | Crude Purity: 75% After Chromatography: >98% Yield: 70% | |
| Streaking or Poor Separation on TLC/Column | The compound may be acidic or basic, interacting strongly with the silica gel. The inherent basicity of the thiazole nitrogen can cause streaking.[1] | Solvent System Modification: Add a small amount (0.1-1%) of a modifier to the eluent. For basic compounds, use triethylamine. For acidic impurities, a small amount of acetic acid can be added. This neutralizes active sites on the silica, leading to better peak shapes.[2] | N/A |
| Product is an Oil and Does Not Crystallize | Presence of impurities that inhibit crystallization. | Purification Prior to Crystallization: First, purify the oil by column chromatography to remove impurities. Then, attempt recrystallization of the purified product. | N/A |
| The chosen recrystallization solvent is unsuitable. | Solvent Screening: Experiment with different solvent systems. A good starting point is a binary solvent system like ethanol/water or acetone/hexane.[2][4] Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature and add the "poor" solvent (e.g., water) dropwise until turbidity is observed, then allow to cool slowly. | N/A | |
| Multiple Spots on TLC for a Pure Sample | Tautomerism: this compound can exist in equilibrium with its keto tautomer, 4-phenylthiazolidin-2-one. These tautomers may have different polarities and thus separate on TLC. | Spectroscopic Analysis: Confirm the identity of the spots using spectroscopic methods (e.g., NMR, IR). The presence of both tautomers is not an impurity but a characteristic of the compound. Purification may favor one tautomer, and the equilibrium may re-establish upon standing. | N/A |
| Low Recovery After Purification | The product has some solubility in the cold recrystallization solvent. | Optimize Recrystallization: Use the minimum amount of hot solvent to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] | N/A |
| The compound is highly polar and strongly adsorbs to the column. | Gradient Elution: Use a gradient elution in column chromatography, starting with a less polar solvent system and gradually increasing the polarity to elute the strongly adsorbed product.[2] | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common methods are recrystallization and column chromatography. Recrystallization from a solvent like ethanol or an ethanol/water mixture is often effective for removing minor impurities.[3] For more challenging separations, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system is recommended.[2]
Q2: I see two spots on my TLC plate even after purification. Is my compound still impure?
A2: Not necessarily. This compound can exhibit keto-enol tautomerism, existing as both the hydroxy form and the keto form (4-phenylthiazolidin-2-one). These two tautomers can have different polarities and may appear as two distinct spots on a TLC plate. Spectroscopic analysis (NMR and IR) can help confirm the presence of both forms.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities arise from the Hantzsch thiazole synthesis and may include unreacted 2-bromoacetophenone (or another α-haloketone) and the thiourea derivative used. Side-products from the condensation reaction can also be present.[2]
Q4: My compound is streaking on the silica gel column. What can I do?
A4: Streaking is often due to the interaction of the basic nitrogen atom in the thiazole ring with the acidic silica gel.[1] Adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to your eluent can neutralize the acidic sites on the silica gel and lead to improved peak shape and separation.[2]
Q5: What is a good starting solvent system for column chromatography of this compound?
A5: A good starting point is a mixture of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound. An ideal Rf value for your compound on a TLC plate for good separation on a column is typically between 0.2 and 0.4.[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should give the product an Rf value of approximately 0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Representative signaling pathways potentially modulated by 4-phenylthiazole derivatives.
References
Technical Support Center: Stability of 4-Aryl-1,3-Thiazole Derivatives in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of 4-aryl-1,3-thiazole derivatives in solution. Our goal is to equip researchers with the knowledge to ensure the integrity and reproducibility of their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 4-aryl-1,3-thiazole derivatives in a question-and-answer format.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
-
Question: My experimental results are highly variable, and the biological activity of my 4-aryl-1,3-thiazole derivative seems to diminish rapidly in my assay buffer. What could be the underlying cause?
Answer: This common issue often points to the degradation of your compound in the experimental solution. The stability of 4-aryl-1,3-thiazole derivatives can be compromised by several factors:
-
pH of the Solution: The thiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions. It is crucial to check and control the pH of your stock solutions and final assay buffers.[1]
-
Presence of Oxidizing Agents: The sulfur atom in the thiazole ring is prone to oxidation, which can alter the molecule's properties. Ensure your solvents and reagents are free from peroxides and other oxidizing agents.[1]
-
Light Exposure: Aromatic heterocyclic compounds can be susceptible to photodegradation. It is recommended to protect your solutions from light, especially during prolonged storage.[1]
-
Temperature: Elevated temperatures can significantly accelerate the degradation of your compound. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound is exposed to room temperature during experiments.[1]
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Question: I am observing new peaks in the chromatogram of my 4-aryl-1,3-thiazole derivative solution that were not present initially. What are these, and how can I prevent their formation?
Answer: The emergence of new peaks is a strong indicator of compound degradation. To identify the cause and mitigate this issue, consider the following steps:
-
Perform a Forced Degradation Study: Intentionally subjecting your compound to stress conditions such as acid, base, oxidation, heat, and light can help identify the potential degradation products and their formation pathways.[1]
-
Optimize Storage and Handling Conditions: Based on the results of your forced degradation study, you can adjust your experimental conditions. For instance, if the compound is found to be unstable in alkaline conditions, using a buffer with a lower pH would be beneficial. If it is sensitive to oxidation, consider deoxygenating your solvents or adding antioxidants.[1]
-
Issue 3: Poor Solubility and Precipitation in Aqueous Buffers
-
Question: My 4-aryl-1,3-thiazole derivative is precipitating out of my aqueous assay buffer. How can I improve its solubility while maintaining its stability?
Answer: Solubility and stability are often interlinked, as aggregates can exhibit different degradation kinetics.[1] Here are some strategies to enhance solubility:
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or DMF. This stock can then be diluted into the aqueous buffer. It is important to keep the final concentration of the organic solvent in your assay low, as it might affect the biological system.[1]
-
pH Adjustment: The solubility of compounds with ionizable groups is highly dependent on the pH of the solution. Determine the pKa of your compound and adjust the buffer pH to favor the more soluble form.[1]
-
Solubility Enhancement Techniques: For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems can enhance both solubility and stability.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common degradation pathways for 4-aryl-1,3-thiazole derivatives?
A1: The primary degradation pathways for these compounds are:
-
Hydrolysis: The thiazole ring and any susceptible functional groups can undergo hydrolysis, especially in alkaline media.[1]
-
Oxidation: The sulfur atom of the thiazole ring can be oxidized to form sulfoxides or sulfones, which alters the electronic and conformational properties of the molecule.[1]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of a complex mixture of photoproducts due to the aromatic nature of these compounds.[1]
-
-
Q2: How can I perform a quick stability assessment of my compound in a new buffer system?
A2: A preliminary stability test can be conducted by dissolving your compound in the new buffer and analyzing it via HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) at your intended experimental temperature. A decrease in the peak area of the parent compound or the appearance of new peaks will signify instability.[1]
-
Q3: What are the general recommendations for storing 4-aryl-1,3-thiazole derivatives?
A3: For optimal stability, follow these storage guidelines:
-
Solid Form: Store in a cool, dark, and dry place. Using a desiccator can help minimize exposure to moisture.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous organic solvent (e.g., DMSO). It is best to aliquot the stock solution into single-use vials to prevent multiple freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1]
-
-
Q4: Could the presence of a thiazoline precursor in my sample affect my results?
A4: Yes, it is possible for some thiazoline precursors to undergo auto-dehydrogenation to the corresponding thiazole, particularly when exposed to air in solution over time. This conversion would mean you are not testing the intended compound. Therefore, it is critical to ensure the purity of your starting material and to monitor its integrity in your experimental solvent over time.[1]
Data Presentation
The following table summarizes the qualitative results from forced degradation studies on a representative 4-aryl-1,3-thiazolylhydrazone derivative, providing an indication of the stability of this class of compounds under various stress conditions.
| Stress Condition | Reagent/Condition | Observation |
| Acidic Hydrolysis | 0.1 M HCl | Stable |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant Degradation |
| Neutral Hydrolysis | Water | Stable |
| Oxidation | H₂O₂ or Metallic Ions | Significant Degradation |
| Photolysis | UV or Sunlight | Degradation Observed |
| Thermal | 60°C | Stable |
This table is a qualitative summary based on reported stability studies and may not be representative of all 4-aryl-1,3-thiazole derivatives.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a 4-aryl-1,3-thiazole derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the 4-aryl-1,3-thiazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[1]
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate the mixture at 60°C for 24 hours.[1]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate the mixture at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.[1]
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. In parallel, reflux a solution of the compound in a suitable solvent for 24 hours.[1]
-
Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp for 48 hours. A control sample should be kept in the dark for comparison.[1]
-
-
Sample Analysis: At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.[1]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general HPLC method that can be adapted for the stability analysis of 4-aryl-1,3-thiazole derivatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). The exact ratio should be optimized for the specific compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Mandatory Visualization
Signaling Pathway Diagrams
4-Aryl-1,3-thiazole derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy by modulating key signaling pathways.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aryl-1,3-thiazole derivatives.
Caption: Inhibition of the MAPK/ERK signaling pathway by 4-aryl-1,3-thiazole derivatives.
Experimental Workflow Diagram
References
Technical Support Center: Degradation of Thiazole-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazole-containing compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiazole-containing compounds?
A1: Thiazole-containing compounds are susceptible to several degradation pathways, including:
-
Metabolic Degradation: Primarily mediated by Cytochrome P450 (CYP) enzymes in biological systems. This can lead to the formation of reactive metabolites such as epoxides, S-oxides, and N-oxides.[1][2][3][4][5] The presence of an amino group on the thiazole ring can facilitate these metabolic reactions.[1][2][3]
-
Photodegradation: The thiazole ring can absorb ultraviolet (UV) and visible light, leading to chemical breakdown.[6] A common mechanism involves the reaction with singlet oxygen through a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that subsequently rearranges into degradation products.[7]
-
Microbial Degradation: Certain microorganisms, such as bacteria from the Rhodococcus genus, are capable of degrading benzothiazoles, often utilizing them as a source of carbon, nitrogen, and energy.[8] This biodegradation can result in the formation of ammonia and sulfate.[8]
-
Abiotic Degradation (e.g., Advanced Oxidation Processes): Chemical processes like UV irradiation in the presence of hydrogen peroxide (UV/H₂O₂) can effectively degrade thiazole derivatives.[9][10] These methods often produce different sets of intermediates compared to enzymatic degradation pathways.[9][10]
-
Thermal Degradation: In food processing, thermal degradation of sulfur-containing compounds like thiamine can lead to the formation of various thiazole derivatives.[11]
Q2: My thiazole compound appears to be degrading in solution, even when stored in the dark. What could be the cause?
A2: If photodegradation is ruled out, consider the following possibilities:
-
Hydrolysis: The compound may be susceptible to acid or base-catalyzed hydrolysis, especially if it has labile functional groups. Forced degradation studies under acidic and basic conditions can help determine its stability.[12]
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation. Purging solvents with an inert gas like nitrogen or argon can help minimize this.
-
Reaction with Solvent or Excipients: The compound may be reacting with the solvent or other components in the formulation. Ensure the purity of your solvents and excipients.
-
Microbial Contamination: If the solution is not sterile, microbial growth could lead to enzymatic degradation of your compound.
Q3: What are the typical signs of photodegradation in my samples?
A3: Visual indicators of photodegradation include a change in the color or clarity of a solution or the discoloration of a solid sample.[6] Analytically, you may observe a decrease in the concentration of the parent compound, the appearance of new peaks in chromatograms (e.g., HPLC), or shifts in spectroscopic profiles (e.g., UV-Vis, NMR).[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Check storage conditions: Ensure the compound is stored at the recommended temperature and protected from light.[6] 2. Evaluate solvent stability: The compound may be unstable in the chosen solvent. Test stability in different solvents. 3. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.[12] |
| Contamination | 1. Analyze a blank sample: Run a blank injection of the solvent to check for contaminants. 2. Use high-purity solvents and reagents: Ensure all materials are of appropriate analytical grade. |
| Formation of reactive metabolites (in biological samples) | 1. Incubate with and without metabolic enzymes (e.g., microsomes): Compare the chromatograms to identify metabolite peaks. 2. Use specific CYP inhibitors: This can help identify the specific enzymes involved in the metabolism. |
Issue 2: Poor Recovery of the Thiazole Compound
| Potential Cause | Troubleshooting Steps |
| Adsorption to container surfaces | 1. Use silanized glassware or low-adsorption plasticware. 2. Test different container materials. |
| Precipitation out of solution | 1. Check the solubility of the compound in the chosen solvent and at the experimental concentration. 2. Consider using a co-solvent to improve solubility. |
| Significant degradation | 1. Analyze samples at earlier time points to assess the rate of degradation. 2. Implement preventative measures based on the suspected degradation pathway (e.g., use of amber vials for photosensitive compounds). [6] |
Signaling and Degradation Pathway Diagrams
Caption: Metabolic degradation of thiazole-containing compounds by Cytochrome P450 enzymes.
Caption: Photodegradation pathway of thiazole compounds via reaction with singlet oxygen.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid/Base Hydrolysis)
Objective: To determine the stability of a thiazole-containing compound to acid and base-catalyzed hydrolysis.
Materials:
-
Thiazole-containing compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
HPLC-grade water and methanol
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: a. To a known volume of the stock solution, add an equal volume of 0.1 M HCl. b. Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: a. To a known volume of the stock solution, add an equal volume of 0.1 M NaOH. b. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and subjecting it to the same conditions.
-
HPLC Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Protocol 2: Photostability Study
Objective: To assess the susceptibility of a thiazole-containing compound to photodegradation.
Materials:
-
Thiazole-containing compound
-
Clear and amber glass vials
-
Photostability chamber with a calibrated light source (providing both UV and visible light, e.g., ICH Option 2)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent and place them in both clear and amber glass vials. Prepare a solid sample of the compound as well.
-
Control Samples: Prepare identical sets of samples to be stored in the dark at the same temperature as the photostability chamber.
-
Light Exposure: Place the clear vials (and solid sample) in the photostability chamber and expose them to a controlled light source.
-
Sampling: At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw samples from both the light-exposed and dark control vials.
-
Analysis: Analyze the samples by HPLC to quantify the amount of the parent compound remaining. Compare the results from the exposed and control samples to determine the extent of photodegradation.[6]
Quantitative Data Summary
| Degradation Condition | Parameter Measured | Typical Observation | Analytical Technique |
| Metabolic (CYP450) | Formation of metabolites (epoxide, S-oxide, etc.) | Energy barriers for formation (e.g., epoxidation ~13.6 kcal/mol).[1][2][3] | LC-MS/MS, Molecular Docking |
| Photodegradation | Decrease in parent compound concentration | Varies depending on compound structure and light intensity. | HPLC, UV-Vis Spectroscopy |
| Acid/Base Hydrolysis | % Degradation over time | Compound-specific stability profile. | HPLC |
| Oxidative Stress (H₂O₂) | % Degradation over time | Compound-specific stability profile. | HPLC |
| Microbial Degradation | Formation of degradation products (e.g., ammonia, sulfate) | High yields of degradation products (e.g., 87-100%).[8] | Ion Chromatography, HPLC |
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
troubleshooting byproduct formation in 2-hydroxy-4-phenylthiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-4-phenylthiazole. Our goal is to help you identify and resolve common issues, particularly those related to byproduct formation, to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically α-bromoacetophenone (also known as phenacyl bromide), with a thiocarbamate, such as O-methyl carbamothioate or ammonium thiocarbamate.[1][2] The reaction proceeds through the formation of a thiazoline intermediate, which then tautomerizes to the more stable 2-hydroxythiazole aromatic ring.
Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?
A2: To achieve a high yield of the desired product with minimal impurities, it is crucial to control the following parameters:
-
Temperature: Excessive heat can lead to the decomposition of reactants and intermediates, resulting in tar formation and a range of byproducts. It is often beneficial to carry out the initial reaction at a moderate temperature and monitor the progress closely.
-
pH of the reaction medium: The pH can influence the nucleophilicity of the thiocarbamate and the stability of the intermediates. Some variations of the Hantzsch synthesis show improved regioselectivity under specific pH conditions.
-
Stoichiometry of reactants: An incorrect ratio of α-haloacetophenone to the thiocarbamate can lead to unreacted starting materials and potential side reactions. A slight excess of the thiocarbamate is sometimes used to ensure complete consumption of the α-haloketone.
-
Reaction time: Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.[3]
Q3: My final product is a brownish or yellowish powder instead of the expected white crystalline solid. What could be the cause?
A3: Discoloration in the final product often indicates the presence of impurities. These can arise from several sources:
-
Oxidation of intermediates or the final product: Thiol-containing compounds can be susceptible to oxidation.
-
Formation of polymeric byproducts: High temperatures or incorrect stoichiometry can lead to the polymerization of reactants or intermediates.
-
Presence of residual starting materials or reagents: Incomplete reaction or inadequate purification can leave colored impurities in the final product.
Purification via recrystallization, often with the use of activated carbon to remove colored impurities, is a recommended step to improve the color and purity of the final product.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Decomposition of reactants or product: The reaction temperature may be too high, leading to thermal degradation. 3. Poor quality of starting materials: Impurities in the α-haloacetophenone or thiocarbamate can interfere with the reaction. 4. Incorrect work-up procedure: The product may be lost during extraction or precipitation steps. | 1. Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Run the reaction at a lower temperature for a longer duration. Use an oil bath for precise temperature control. 3. Ensure the purity of your starting materials. Recrystallize or distill them if necessary. 4. Carefully optimize the work-up procedure. Ensure the pH is appropriate for product precipitation and use a suitable solvent for extraction. |
| Formation of Multiple Byproducts (Visible on TLC) | 1. Side reactions of the α-haloacetophenone: α-Haloacetophenones can undergo self-condensation or react with the solvent. 2. Formation of isomeric products: While less common for this specific synthesis, different cyclization pathways can sometimes lead to isomeric thiazole derivatives. 3. Reaction with impurities in starting materials: Impurities can lead to a variety of unexpected byproducts. | 1. Add the α-haloacetophenone to the reaction mixture slowly and at a controlled temperature to minimize self-condensation. Choose an inert solvent. 2. Carefully control the reaction conditions, particularly temperature and pH, to favor the desired reaction pathway. 3. Use highly pure starting materials. |
| Difficulty in Product Purification | 1. Presence of oily impurities or tar: This is often a result of high reaction temperatures. 2. Co-precipitation of byproducts: Byproducts with similar solubility to the desired product can make purification by recrystallization challenging. 3. Product is highly soluble in the recrystallization solvent. | 1. Attempt to remove tarry materials by treating the crude product with a non-polar solvent in which the desired product is insoluble. 2. If recrystallization is ineffective, column chromatography on silica gel is a recommended alternative for purification. A solvent system of increasing polarity (e.g., hexane-ethyl acetate) can be effective. 3. Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization. |
| Product is an intractable oil instead of a solid | 1. Presence of significant impurities: High levels of byproducts can prevent the crystallization of the desired product. 2. Residual solvent: Trapped solvent can give the product an oily appearance. | 1. Attempt to purify a small sample by column chromatography to isolate the pure compound, which should be a solid. This will confirm if the issue is purity-related. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Yield and Purity of this compound
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Dioxane | Acetonitrile |
| Temperature | 50°C | 78°C (Reflux) | 100°C |
| Reaction Time | 12 hours | 6 hours | 4 hours |
| Yield (%) | 65 | 85 | 70 |
| Purity (%) | 95 | 92 | 80 |
| Major Byproduct(s) | Unreacted starting materials | Minor polymeric material | Significant tar formation and decomposition products |
Note: This table is illustrative and based on general principles of organic synthesis. Actual results will vary based on specific experimental details.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
Materials:
-
α-Bromoacetophenone (phenacyl bromide)
-
O-methyl carbamothioate or Ammonium thiocarbamate
-
Ethanol or another suitable solvent (e.g., isopropanol, dioxane)
-
Sodium acetate or another mild base
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the thiocarbamate (1.1 equivalents) and sodium acetate (1.1 equivalents) in ethanol.
-
To this solution, add a solution of α-bromoacetophenone (1.0 equivalent) in ethanol dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 4-6 hours, as indicated by the disappearance of the α-bromoacetophenone spot on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and acidify with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the crude product.
-
If the product precipitates as a solid, collect it by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.
-
If the product separates as an oil, extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key aspects of the this compound synthesis and troubleshooting process.
References
Technical Support Center: Improving the Solubility of 2-Hydroxy-4-phenylthiazole for Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 2-hydroxy-4-phenylthiazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is attributed to its chemical structure. It contains a phenyl ring, which is hydrophobic, and a thiazole ring. While the hydroxyl (-OH) group can participate in hydrogen bonding and is ionizable, the overall molecule has a significant non-polar character, leading to poor solubility in water.
Q2: What are the initial steps to solubilize this compound for an in vitro assay?
A2: The most direct initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, which is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice.
Q3: What should I do if my compound precipitates out of the assay medium?
A3: Precipitation upon dilution of a DMSO stock solution into your aqueous assay buffer is a common issue. This indicates that the compound's solubility limit has been exceeded in the final assay conditions. You should consider the troubleshooting steps outlined in the guide below, such as lowering the final compound concentration, increasing the co-solvent concentration (while being mindful of cellular toxicity), or exploring more advanced solubilization techniques.
Q4: How can I predict the solubility behavior of this compound?
A4: Key physicochemical parameters that govern solubility are the pKa and the logarithm of the octanol-water partition coefficient (logP).
-
pKa: This value indicates the pH at which the hydroxyl group will ionize. As a phenol-like hydroxyl group on a thiazole ring, it is expected to be weakly acidic. At a pH above its pKa, the compound will be deprotonated, forming a more soluble phenolate anion.
-
logP: This value represents the lipophilicity of the compound. A higher logP indicates greater lipid solubility and lower water solubility. The phenyl and thiazole rings contribute to a higher logP.
Troubleshooting Guide
Issue: Compound insolubility or precipitation during biological assays.
Here are several strategies to address this issue, starting from the simplest to more advanced techniques.
This is the most common and straightforward method for initial experiments.
-
Detailed Protocol:
-
Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (e.g., 37°C water bath) or vortexing if necessary.
-
Serial Dilution: Perform serial dilutions of the stock solution in your final assay buffer. It is crucial to add the DMSO stock directly to the assay medium with vigorous mixing to avoid localized high concentrations that can lead to precipitation.[1]
-
Final Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[2][3][4]
-
-
Troubleshooting:
-
Precipitation persists: Try a different co-solvent such as ethanol, though be aware of its potential effects on cellular metabolism.[2]
-
Assay interference: If DMSO interferes with your assay, consider alternative solvents or advanced solubilization methods.
-
Table 1: Common Co-solvents for in vitro Assays
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration (v/v) | Considerations |
| DMSO | 10-50 mM | < 0.5% | Can induce cellular stress or differentiation at higher concentrations.[2][3] |
| Ethanol | 10-50 mM | < 0.5% | Can affect membrane proteins and cellular metabolism.[2] |
Leveraging the acidic nature of the hydroxyl group can significantly enhance solubility.
-
Detailed Protocol:
-
Determine pKa: If possible, determine the pKa of the hydroxyl group of this compound, either experimentally or through computational prediction.
-
Buffer Selection: Choose a buffer system that allows you to adjust the pH of your assay medium to be at least 1-2 units above the pKa of the compound. At this pH, the compound will exist predominantly in its more soluble ionized (phenolate) form.
-
Solubility Testing: Prepare a saturated solution of the compound in the selected buffer at the desired pH and determine the concentration.
-
Assay Compatibility: Ensure that the required pH is compatible with your biological assay (e.g., enzyme activity, cell viability).
-
-
Troubleshooting:
-
pH incompatibility: If the required alkaline pH is not suitable for your assay, this method may not be viable.
-
Buffering capacity: Ensure your chosen buffer has sufficient capacity to maintain the pH throughout the experiment.
-
For compounds that are highly insoluble, the use of surfactants or cyclodextrins can be effective.
-
Surfactants:
-
Mechanism: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][6]
-
Protocol:
-
Select a biocompatible, non-ionic surfactant such as Tween® 20, Tween® 80, or Pluronic® F-68.
-
Prepare a stock solution of the surfactant in your assay buffer.
-
Prepare your compound stock in a minimal amount of a co-solvent like DMSO.
-
Add the compound stock to the surfactant-containing buffer with vigorous mixing.
-
The final surfactant concentration should be kept low and tested for any interference with the assay.
-
-
-
Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[2][7][8] β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Protocol:
-
Prepare a solution of the cyclodextrin (e.g., HP-β-CD) in the assay buffer.
-
Add the this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Determine the concentration of the solubilized compound.
-
Verify that the cyclodextrin itself does not interfere with the biological assay.
-
-
Visualizing Experimental Workflows
To aid in the selection of an appropriate solubilization strategy, the following workflow diagram is provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. optibrium.com [optibrium.com]
- 4. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semi-empirical derived descriptors for the modelling of properties of N-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 8. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Spectroscopic Inconsistencies for 2-Hydroxy-4-phenylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in the spectroscopic data of 2-hydroxy-4-phenylthiazole.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different chemical shifts and peak broadening in the ¹H NMR spectrum of my this compound sample?
A1: The most common reason for inconsistencies in the ¹H NMR spectrum of this compound is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the 2-hydroxy (enol) form and the thiazolin-2-one (keto) form. This dynamic equilibrium can lead to broadened peaks or the presence of two distinct sets of signals, depending on the solvent, temperature, and pH.
Q2: My FT-IR spectrum shows a broad absorption in the 3400-2500 cm⁻¹ region and a carbonyl peak around 1680 cm⁻¹. Is this expected?
A2: Yes, this is consistent with the keto-enol tautomerism. The broad absorption in the high-frequency region is characteristic of the O-H and N-H stretching vibrations of the interconverting tautomers, often involved in hydrogen bonding. The carbonyl (C=O) stretching vibration around 1680 cm⁻¹ is indicative of the presence of the keto tautomer (thiazolin-2-one). The absence or weakness of a sharp O-H peak around 3300 cm⁻¹ and the presence of the carbonyl peak are strong evidence for the equilibrium favoring the keto form in the solid state (if using KBr pellet method).
Q3: The UV-Vis λmax of my sample is different from the literature value. What could be the cause?
A3: Discrepancies in UV-Vis absorption maxima (λmax) are also frequently attributed to the keto-enol tautomerism. The enol and keto forms have different chromophores and thus absorb at different wavelengths. The position of the equilibrium is highly sensitive to the solvent polarity, which can lead to significant shifts in the observed λmax. Always ensure you are using the same solvent as cited in the literature for a valid comparison.
Q4: How can I obtain a "clean" and reproducible NMR spectrum?
A4: To obtain a more defined spectrum, you can try to shift the tautomeric equilibrium. This can be achieved by:
-
Solvent Selection: Using a polar aprotic solvent like DMSO-d₆ can often favor one tautomer, leading to a more resolved spectrum. In contrast, non-polar solvents may show a mixture or favor the other tautomer.
-
Temperature Variation: Acquiring the spectrum at different temperatures can help to understand the dynamic exchange. At lower temperatures, the interconversion may slow down, leading to sharper signals for both tautomers. At higher temperatures, the interconversion may become rapid, resulting in averaged, sharp signals.
-
pH Adjustment: Adding a drop of D₂O with a trace of acid or base can catalyze the interconversion and potentially lead to a spectrum of a single, averaged species.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| ¹H NMR: Broad, unresolved peaks in the aromatic and vinyl region. | Dynamic exchange between keto and enol tautomers on the NMR timescale. | 1. Record the spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃). 2. Vary the temperature of the NMR experiment (e.g., record at 25°C, 50°C, and -10°C). 3. Add a drop of trifluoroacetic acid-d to see if the exchange is catalyzed, leading to sharper, averaged signals. |
| ¹H NMR: More protons than expected in the spectrum. | Presence of both tautomers in significant amounts in the chosen solvent. | 1. Carefully integrate all signals to see if the ratios correspond to a mixture of two isomers. 2. Perform a 2D NMR experiment (e.g., COSY, HSQC) to help assign the signals to the respective tautomers. |
| ¹³C NMR: More than the expected number of signals. | Presence of both keto and enol tautomers. | 1. Compare the chemical shifts to the expected values for both forms (see data table below). The keto form will have a characteristic C=O signal around 170-180 ppm. 2. Run a DEPT-135 experiment to distinguish between CH and CH₃ carbons from quaternary carbons. |
| FT-IR: Inconsistent peak intensities for O-H/N-H and C=O stretches. | Different ratios of tautomers due to sample preparation (e.g., KBr pellet vs. Nujol mull vs. solution). | 1. Record the spectrum using a different method (e.g., ATR) to minimize sample preparation artifacts. 2. Record the spectrum in a solvent and compare it to the solid-state spectrum. |
| UV-Vis: λmax shifts between different measurements. | Use of different solvents or changes in sample concentration that might affect aggregation. | 1. Strictly control the solvent used for all measurements. 2. Perform a concentration-dependent study to check for aggregation effects. |
Data Presentation
The following tables summarize the expected spectroscopic data for the keto and enol tautomers of this compound. These are representative values based on theoretical knowledge and data from similar compounds, intended to aid in the interpretation of experimental results.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Enol Tautomer (2-hydroxy) | Keto Tautomer (thiazolin-2-one) | Notes |
| -OH | 10.0 - 12.0 (broad s) | - | Disappears upon D₂O exchange. |
| -NH | - | 11.0 - 13.0 (broad s) | Disappears upon D₂O exchange. |
| Thiazole H-5 | 6.5 - 7.0 (s) | 6.8 - 7.3 (s) | Chemical shift is solvent-dependent. |
| Phenyl H | 7.2 - 7.8 (m) | 7.3 - 7.9 (m) | Complex multiplet. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Enol Tautomer (2-hydroxy) | Keto Tautomer (thiazolin-2-one) | Notes |
| C-2 | 160 - 165 | 170 - 180 (C=O) | Key indicator for identifying the dominant tautomer. |
| C-4 | 145 - 150 | 140 - 145 | Attached to the phenyl group. |
| C-5 | 105 - 110 | 110 - 115 | |
| Phenyl C | 125 - 135 | 125 - 135 | Multiple signals. |
Table 3: Representative FT-IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Enol Tautomer (2-hydroxy) | Keto Tautomer (thiazolin-2-one) |
| O-H stretch | 3300 - 3400 (sharp, if not H-bonded) | - |
| N-H stretch | - | 3100 - 3200 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C=O stretch | - | 1670 - 1690 |
| C=N stretch | 1610 - 1630 | - |
| C=C stretch | 1500 - 1600 | 1500 - 1600 |
Table 4: Representative UV-Vis Absorption (λmax, nm)
| Solvent Type | Predominant Tautomer | Expected λmax (nm) |
| Non-polar (e.g., Hexane) | Enol | 280 - 300 |
| Polar Protic (e.g., Methanol) | Mixture/Keto | 310 - 330 |
| Polar Aprotic (e.g., DMSO) | Keto | 320 - 340 |
Experimental Protocols
1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more (depending on concentration)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-220 ppm
-
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
2. FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
3. UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, hexane, DMSO) of known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank) and the other with the sample solution.
-
Record the absorbance spectrum over a range of 200-600 nm.
-
The λmax is the wavelength at which the maximum absorbance is observed.
-
Visualization of Key Concepts
Caption: Keto-enol tautomerism of this compound.
safe handling and storage procedures for 2-hydroxy-4-phenylthiazole
This technical support guide provides essential information for the safe handling and storage of 2-hydroxy-4-phenylthiazole, addressing common questions and concerns encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is important to handle this compound with care to avoid ingestion and eye contact.
Q2: What personal protective equipment (PPE) is required when working with this compound?
A2: To ensure safety, the following personal protective equipment (PPE) is recommended:
-
Respiratory Protection: A dust mask (type N95 or equivalent).[1]
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Hand Protection: Compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a dry and well-ventilated place.[3] It is classified as a combustible solid, so it should be kept away from ignition sources.[1]
Q4: What should I do in case of a spill?
A4: In the event of a spill, you should:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
For dry spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., sand, diatomite) and collect it for disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
-
Prevent the spilled material from entering drains or waterways.
Q5: What is the correct first aid procedure for exposure to this compound?
A5:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][3]
-
Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]
-
Inhalation: Move the exposed person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Q6: Are there any known chemical incompatibilities with this compound?
A6: this compound should be kept away from strong oxidizing agents.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | [4] |
| Molecular Weight | 177.22 g/mol | [1][4] |
| Melting Point | 207-211 °C | [1] |
| Form | Solid | [1][4] |
| Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Experimental Protocols
Standard Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Confirm that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): Don the required PPE: a lab coat, chemical-resistant gloves, safety goggles, and a dust mask.
-
Weighing and Transfer: When weighing the solid, use a balance inside a ventilated enclosure if possible to minimize dust dispersion. Use a spatula for transfers. Avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water. Clean all equipment and the work area. Dispose of contaminated gloves and other disposable materials in a designated waste container.
Spill Cleanup Protocol
-
Alert and Evacuate: Alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Containment: For small dry spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Collection: Carefully sweep the contained material into a labeled waste container. Avoid generating dust.
-
Decontamination: Clean the spill surface with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of the waste according to institutional and local regulations.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Hydroxy-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 2-hydroxy-4-phenylthiazole, a molecule of interest in medicinal chemistry and drug development. The synthesis of this compound is predominantly achieved through a two-step process, commencing with the well-established Hantzsch thiazole synthesis to form an amino precursor, followed by a subsequent conversion to the desired hydroxyl functionality. Direct synthesis routes are less common in the surveyed literature.
Executive Summary of Synthetic Approaches
The most viable and well-documented pathway to this compound involves two key transformations:
-
Route 1: Hantzsch Thiazole Synthesis - This classic method reliably produces the precursor, 2-amino-4-phenylthiazole, from readily available starting materials.
-
Route 2: Diazotization and Hydrolysis - The 2-amino group of the precursor is then converted to a hydroxyl group via a diazonium salt intermediate.
This guide will delve into the experimental details of each route, presenting quantitative data for comparison and providing detailed protocols for reproducibility. It is important to note that this compound exists in tautomeric equilibrium with 4-phenylthiazol-2(3H)-one.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole | Route 2: Conversion to this compound |
| Starting Materials | Acetophenone, Thiourea, Iodine | 2-Amino-4-phenylthiazole, Sodium Nitrite, Sulfuric Acid |
| Key Reagents | Iodine | Sodium Nitrite, Sulfuric Acid |
| Solvent | Methanol or Ethanol | Aqueous solution |
| Reaction Time | ~12 hours (reflux) | Not explicitly stated, typically a few hours |
| Temperature | Reflux | 0-5°C (diazotization), then warming |
| Yield | High | Variable, dependent on reaction conditions |
| Purification | Recrystallization | Not explicitly detailed in found literature |
Synthetic Route Diagrams
Hantzsch Thiazole Synthesis Workflow
A Comparative Guide to the Biological Activity of 2-Hydroxy-4-phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxy-4-phenylthiazole scaffold is a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the performance of various this compound derivatives and related analogues across key therapeutic areas: anticancer, antifungal, and anti-inflammatory. The information is supported by experimental data from peer-reviewed studies to aid in drug discovery and development efforts.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the thiazole core. The following tables summarize the quantitative data for various derivatives, offering a comparative overview of their potential.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied against various human cancer cell lines. The primary mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.
Table 1: In Vitro Anticancer Activity of Phenylthiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 2-(benzylidene-hydrazinyl)-thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||
| 4a | 2-(benzylidene-hydrazinyl)-thiazol-4(5H)-one | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | [1] | ||
| 4b | 2-(benzylidene-hydrazinyl)-thiazol-4(5H)-one | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | ||
| 5 | 2-(acetoxy-benzylidene-hydrazinyl)-thiazol-4(5H)-one | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | [1] | ||
| Staurosporine (Standard) | - | MCF-7 (Breast) | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 8.4 ± 0.51 | [1] | ||
| Sorafenib (Standard) | - | VEGFR-2 | 0.059 | [1] |
| Compound 4c | 2-(benzylidene-hydrazinyl)-thiazol-4(5H)-one | VEGFR-2 | 0.15 | [1] |
Note: IC50 is the half-maximal inhibitory concentration.
Antifungal Activity
The antifungal activity of phenylthiazole derivatives is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane biosynthesis pathway.
Table 2: In Vitro Antifungal Activity of Phenylthiazole Derivatives
| Compound ID | R1 Substituent at 4-position | MIC (µg/mL) against C. albicans | Reference |
| A1 | H | 4 | [2] |
| A2 | CH₃ | >64 | [2] |
| A3 | C₂H₅ | >64 | [2] |
| A4 | n-C₃H₇ | >64 | [2] |
| SZ-C14 (Lead) | H | 8 | [2] |
| 7a | 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | 3.9 | [3] |
| 7b | 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | 3.9 | [3] |
| 7c | 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | 3.9 | [3] |
| Fluconazole (Standard) | - | 15.62 | [3] |
Note: MIC is the minimum inhibitory concentration.
Anti-inflammatory Activity
Phenylthiazole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.
Table 3: In Vitro Anti-inflammatory Activity of Phenylthiazole Derivatives
| Compound ID | Derivative Class | IC50 (µg/mL) | Reference |
| 7d | 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one | 1.27 | [4] |
| Diclofenac sodium (Standard) | - | 4.28 | [4] |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. The following are protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to determine the susceptibility of microorganisms to antimicrobial agents.
Principle: An antimicrobial agent diffuses from a well through a solid agar medium, creating a concentration gradient. If the microorganism is susceptible, a zone of inhibition is formed where growth is prevented.
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial suspension onto the surface of an agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution to each well. A known antibiotic is used as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters.
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Procedure:
-
Protein Extraction: Lyse cells treated with the test compounds to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., VEGFR-2, COX-2, iNOS).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and research strategies.
Signaling Pathways
Caption: VEGFR-2 signaling pathway in cancer and its inhibition by thiazole derivatives.
Caption: Anti-inflammatory mechanism via inhibition of iNOS and COX-2 pathways.
Caption: Antifungal mechanism through the inhibition of CYP51.
Experimental Workflows
Caption: General experimental workflow for the validation of biological activity.
This guide provides a foundational understanding of the biological activities of this compound derivatives. Further research focusing on systematic structure-activity relationship (SAR) studies of a broader range of these specific derivatives is warranted to unlock their full therapeutic potential.
References
A Comparative Analysis of 2-Hydroxy-4-phenylthiazole and its Bioisosteres in Anticancer Drug Discovery
For Immediate Release
This guide provides a detailed comparative analysis of 2-hydroxy-4-phenylthiazole and its key bioisosteres, 2-amino-4-phenylthiazole and 4-phenyl-2-pyridone, with a focus on their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of this class of compounds.
Introduction
This compound has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. In the quest to optimize its pharmacological profile, the principles of bioisosteric replacement have been applied to modulate its physicochemical and biological properties. This guide focuses on the bioisosteric replacement of the 2-hydroxyl group with an amino group (2-amino-4-phenylthiazole) and the replacement of the thiazole core with a pyridone ring (4-phenyl-2-pyridone). Both modifications aim to retain or enhance biological activity while potentially improving drug-like properties such as metabolic stability and target selectivity.
Comparative Biological Activity: Anticancer Properties
The primary biological activity explored in this guide is the anticancer potential of this compound and its bioisosteres. The following tables summarize the available quantitative data (IC50 values) for these compounds and their derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[2-[4-Hydroxy-3-(methoxy)benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| 2-[2-[4-Hydroxy-3-(methoxy)benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 7.26 ± 0.44 | [1] |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-hydroxyphenyl)thiazole | C6 (Glioma) | >50 | [2] |
Table 2: In Vitro Anticancer Activity of 2-Amino-4-phenylthiazole and its Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ureido-substituted 4-phenylthiazole analog | HepG2 (Liver) | 0.62 ± 0.34 | [3] |
| Amide-containing 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [4] |
| 2-Amino-4-phenylthiazole | MCF-7 (Breast) | 80.13 µg/mL (24h) | [5] |
| 2-Amino-4-phenylthiazole | AGS (Gastric) | 75.03 µg/mL (24h) | [5] |
| 2-Amino-4-(m-chlorophenyl)thiazole derivative | HT29 (Colon) | 0.63 | [6] |
Table 3: In Vitro Anticancer Activity of Pyridone Derivatives (Bioisosteres of the Thiazole Core)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Hydroxy-2-pyridone derivative | A549 (Lung) | 1.76 - 49.13 | [7] |
| 4-Hydroxy-2-pyridone derivative | H1703 (Lung) | 1.76 - 49.13 | [7] |
| Methoxy-substituted 4-phenyl-2-quinolone | COLO205 (Colon) | 0.32 | [8] |
| Methoxy-substituted 4-phenyl-2-quinolone | H460 (Lung) | 0.89 | [8] |
Analysis: The compiled data suggests that both the this compound and the 2-amino-4-phenylthiazole scaffolds are promising starting points for the development of potent anticancer agents. Derivatives of 2-amino-4-phenylthiazole, in particular, have demonstrated impressive potency with IC50 values in the low micromolar and even nanomolar range against various cancer cell lines. The pyridone scaffold, as a bioisostere of the thiazole core, also shows significant antiproliferative activity. The data for 4-phenyl-2-quinolones, which share a similar structural motif, indicate that this class of compounds can achieve high potency. Direct comparative studies of the parent this compound and its exact bioisosteres under identical experimental conditions are limited in the public domain; however, the existing data on their derivatives strongly support the therapeutic potential of all three scaffolds.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or its bioisosteres) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group with no compound treatment and a blank group with media only are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathway and Mechanism of Action
Several studies suggest that thiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target for many anticancer agents, including some thiazole derivatives, is the PI3K/Akt/mTOR pathway.[2][9][10][11][12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13][14][15][16][17]
Below is a diagram representing the simplified PI3K/Akt signaling pathway, a common target for anticancer therapies.
References
- 1. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 2. Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Pyridone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. TRDizin [search.trdizin.gov.tr]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-2-pyridone derivatives with antitumor activity produced by mangrove endophytic fungus Talaromyces sp. CY-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 2-Substituted-4-Phenylthiazole Analogs: In Vitro and In Vivo Studies
An Important Note on 2-Hydroxy-4-Phenylthiazole Analogs: While the primary focus of this guide was intended to be on this compound analogs, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in vitro and in vivo studies for this specific class of compounds. The available research predominantly centers on analogs with other substitutions at the 2-position of the 4-phenylthiazole core, particularly 2-amino and 2-carboxamide functionalities. Therefore, to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of these more extensively studied 2-substituted-4-phenylthiazole analogs, with a primary focus on their anticancer and anti-inflammatory properties.
In Vitro Anticancer Activity of 2-Amino and 2-Carboxamide-4-Phenylthiazole Analogs
A substantial body of research highlights the potential of 2-amino and 2-carboxamide-4-phenylthiazole derivatives as cytotoxic agents against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the in vitro anticancer activity of selected 2-substituted-4-phenylthiazole analogs.
Table 1: In Vitro Cytotoxicity (IC50) of 2-Amino-4-phenylthiazole Analogs against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 28 | HT29 (Colon Cancer) | 0.63 | [1] |
| A549 (Lung Cancer) | 8.64 | [1] | |
| HeLa (Cervical Cancer) | 6.05 | [1] | |
| Karpas299 (Lymphoma) | 13.87 | [1] | |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [1] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 | [1] |
| SHG-44 (Glioma) | 4.03 | [1] | |
| 2-Benzamido-4-(isothiocyanatornethyl)-thiazole | L1210 (Leukemia) | 0.2-1 | [1] |
| 2-(Alkylamido)thiazole analogs | L1210 (Leukemia) | 4-8 | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of 2-Phenylthiazole-4-carboxamide Analogs against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| 3-fluoro analog | T47D (Breast Cancer) | < 10 | [2] |
| Caco-2 (Colorectal Cancer) | < 10 | [2] | |
| HT-29 (Colon Cancer) | < 10 | [2] |
In Vitro and In Vivo Anti-inflammatory and Analgesic Activity of 4-Phenylthiazole Analogs
Recent studies have explored 4-phenylthiazole-based compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two enzymes implicated in pain and inflammation.[3][4][5] Inhibition of these enzymes represents a promising strategy for the development of novel analgesic and anti-inflammatory agents.
Table 3: In Vitro Inhibitory Activity of 4-Phenylthiazole Analogs against Human FAAH and sEH
| Compound | Human FAAH IC50 (nM) | Human sEH IC50 (nM) | Reference |
| 4p | 11.1 | 2.3 | [3] |
Table 4: In Vivo Analgesic Activity of 4-Phenylthiazole Analog 4p in the Rat Formalin Test
| Treatment | Dose (mg/kg) | Nociceptive Behavior | Reference |
| Vehicle | - | Baseline | [3] |
| 4p | 1 | Decreased | [3] |
| 4p | 3 | Decreased | [3] |
| Ketoprofen | 30 | Decreased | [3] |
Signaling Pathways Modulated by 2-Substituted-4-Phenylthiazole Analogs
The anticancer and anti-inflammatory effects of 2-substituted-4-phenylthiazole analogs are often attributed to their modulation of key intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8][9][10] Its aberrant activation is a hallmark of many cancers. Some thiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
MyD88-Dependent Signaling Pathway
Myeloid differentiation primary response 88 (MyD88) is an essential adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a critical role in the innate immune response and inflammation.[11][12][13][14][15] Dysregulation of this pathway is associated with various inflammatory diseases.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (2-substituted-4-phenylthiazole analogs) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. atcc.org [atcc.org]
Molecular Docking of 2-Hydroxy-4-Phenylthiazole Derivatives: A Comparative Guide to Biological Targets
In the landscape of modern drug discovery, in silico methods such as molecular docking have become indispensable tools for the rapid and efficient screening of potential therapeutic agents. Among the vast number of heterocyclic scaffolds, the 2-hydroxy-4-phenylthiazole core has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of molecular docking studies of this compound and its derivatives against several key biological targets implicated in various diseases. The data presented herein, including binding affinities and experimental validation, offers researchers and drug development professionals a valuable resource for lead optimization and the design of novel therapeutics.
Comparative Analysis of Binding Affinities
The following tables summarize the molecular docking scores and, where available, corresponding experimental data for this compound derivatives and known inhibitors against five critical biological targets: Lanosterol 14α-demethylase (CYP51), Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Sortase A, DNA Gyrase, and Estrogen Receptor-alpha (ER-α).
Table 1: Lanosterol 14α-demethylase (CYP51) Inhibitors
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol biosynthesis pathway in fungi, making it a prime target for antifungal agents.
| Compound/Derivative | PDB ID | Docking Score (kcal/mol) | Experimental Data (MIC, μg/mL) | Reference Compound | Reference Docking Score (kcal/mol) | Reference Experimental Data (MIC, μg/mL) |
| 2-phenylthiazole derivative B9 | 5TZ1 | Not explicitly stated, but shown to have favorable interactions | C. albicans: 0.25, C. tropicalis: 0.5, C. neoformans: 0.125 | Fluconazole | Not Applicable | C. albicans: 0.5, C. tropicalis: 1, C. neoformans: 4 |
| 2-phenylthiazole derivative A1 | 5TZ1 | Not explicitly stated, improved activity over lead | C. albicans: 1-4 | SZ-C14 (Lead Compound) | Not Applicable | C. albicans: 1-16 |
Table 2: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists
PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Its agonists are used in the treatment of type 2 diabetes.
| Compound/Derivative | PDB ID | EC50 (μM) | Reference Compound | Reference EC50 (μM) |
| Phenylthiazole acid 4t | Not specified | 0.75 ± 0.20 | Rosiglitazone | 0.83 ± 0.14 |
| Phenylthiazole acid 4a | Not specified | >10 | Rosiglitazone | 0.83 ± 0.14 |
| Phenylthiazole acid 4h | Not specified | 2.5 ± 0.5 | Rosiglitazone | 0.83 ± 0.14 |
| Phenylthiazole acid 4i | Not specified | 1.5 ± 0.3 | Rosiglitazone | 0.83 ± 0.14 |
Table 3: Sortase A Inhibitors
Sortase A is a bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for anti-infective therapies.
| Compound/Derivative | Target Organism | Binding Affinity (kcal/mol) | Experimental Data (MBEC, μg/mL) |
| 2-phenylthiazole C1 | E. faecalis | -8.7 | 4 |
| 2-phenylthiazole C2 | E. faecalis | -9.2 | 2 |
| 2-phenylthiazole C3 | E. faecalis | -9.5 | 2 |
| 2-phenylthiazole C4 | E. faecalis | -9.1 | 4 |
| 2-phenylthiazole C5 | S. aureus | -8.9 | 32 |
| 2-phenylthiazole C6 | S. aureus | -9.3 | 16 |
| 2-phenylthiazole C7 | S. aureus | -9.6 | 16 |
| 2-phenylthiazole C8 | S. aureus | -9.2 | 32 |
MBEC: Minimum Biofilm Eradication Concentration
Table 4: DNA Gyrase Inhibitors
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
| Compound/Derivative | PDB ID | Docking Score (kcal/mol) | Experimental Data (MIC, μg/mL) | Reference Compound | Reference Docking Score (kcal/mol) |
| Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3b) | Not specified | -7.8 | Not Available | Novobiocin | -8.5 |
| Thiazole derivative T2 | Not specified | -9.5 | S. aureus: 8, E. coli: 16 | Ciprofloxacin | -8.2 |
| Thiazole derivative T4 | Not specified | -9.1 | S. aureus: 16, E. coli: 32 | Ciprofloxacin | -8.2 |
Table 5: Estrogen Receptor-alpha (ER-α) Inhibitors
ER-α is a key target in the treatment of hormone-dependent breast cancer.
| Compound/Derivative | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 4-Phenylthiazol-2-amine derivative 3e | Not specified | -8.911 | Tamoxifen | -6.821 |
| 4-Phenylthiazol-2-amine derivative 3a | Not specified | -7.985 | Tamoxifen | -6.821 |
| 4-Phenylthiazol-2-amine derivative 3j | Not specified | -6.658 | Tamoxifen | -6.821 |
Experimental Protocols
The methodologies employed in the cited molecular docking studies generally follow a standardized workflow, which is outlined below. Specific parameters for each study, where available, are provided.
General Molecular Docking Workflow
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-ligands, and ions are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., OPLS3e, CHARMm).
-
Ligand Preparation: The 2D structures of the this compound derivatives and reference compounds are drawn using chemical drawing software and converted to 3D structures. The ligands are then prepared for docking by assigning correct bond orders, adding hydrogens, and generating low-energy conformers.
-
Grid Generation: A receptor grid is generated around the active site of the target protein. The grid box dimensions are defined to encompass the binding pocket where the native ligand or known inhibitors bind.
-
Molecular Docking: The prepared ligands are docked into the active site of the prepared protein using a specific docking program and algorithm. The docking poses are scored based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The docked poses of the ligands are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
Specific Protocols from Cited Studies:
-
CYP51 Docking: Studies on CYP51 inhibitors often utilize the crystal structure with PDB ID: 5TZ1. Docking is typically performed using suites like Schrödinger, employing the Glide module for docking calculations.[1]
-
PPARγ Docking: For PPARγ, the ligand-binding domain is the region of interest. While a specific PDB was not always mentioned, docking studies focus on the interactions within this domain to predict agonistic activity.[2]
-
Sortase A Docking: The catalytic site of Sortase A is the target for docking. The binding affinity is calculated, and the inhibition constant (Ki) is often derived from the binding energy.[3]
-
DNA Gyrase Docking: The ATPase domain of the GyrB subunit is a common target. AutoDock Vina is a frequently used software for these studies.[4]
-
ER-α Docking: Docking against ER-α often involves the Schrödinger software suite, and the results are compared against the standard-of-care drug, Tamoxifen.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the biological targets and a generalized experimental workflow for molecular docking studies.
Caption: Fungal Ergosterol Biosynthesis Pathway and CYP51 Inhibition.
Caption: PPARγ signaling pathway activation.
Caption: Inhibition of Sortase A function in bacterial pathogenesis.
Caption: Inhibition of DNA gyrase in bacterial replication.
Caption: Antagonism of ER-α signaling in breast cancer.
Caption: A generalized workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 3. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 4. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 5. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Phenylthiazole Derivatives: A Comparative Analysis of Efficacy in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among these, phenylthiazole derivatives have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of activities including antifungal, antibacterial, and anticancer properties. This guide provides an objective comparison of the efficacy of various 2-phenylthiazole derivatives against existing drugs, supported by experimental data and detailed methodologies. While the parent compound, 2-hydroxy-4-phenylthiazole, serves as a versatile precursor in the synthesis of these active molecules, the focus of current research lies in the therapeutic potential of its derivatives.[1]
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant area of investigation for phenylthiazole derivatives is their potent antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi.[2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. This mechanism is shared by widely used azole antifungal drugs like fluconazole.
Comparative Efficacy of Phenylthiazole Derivatives against Fungal Pathogens
Recent studies have demonstrated that certain 2-phenylthiazole derivatives exhibit potent inhibitory activity against a range of clinically relevant fungal strains, including those resistant to fluconazole.[2] The table below summarizes the Minimum Inhibitory Concentration (MIC) values of a promising 2-phenylthiazole derivative, Compound B9, compared to fluconazole.
| Fungal Strain | Compound B9 MIC (μg/mL) | Fluconazole MIC (μg/mL) |
| Candida albicans | 1 | 1 |
| Candida tropicalis | 2 | 4 |
| Cryptococcus neoformans | 0.5 | 8 |
| Candida parapsilosis | 1 | 2 |
| Candida glabrata (Fluconazole-resistant) | 8 | >64 |
| Candida krusei (Fluconazole-resistant) | 4 | >64 |
Data compiled from a study on 2-phenylthiazole CYP51 inhibitors.[2]
Another study identified a phenylthiazole small molecule, Compound 1, with potent activity against fluconazole-resistant C. albicans and emerging pathogens like Candida auris.[3]
| Fungal Strain | Compound 1 MIC (μg/mL) | Fluconazole MIC (μg/mL) | Amphotericin B MIC (μg/mL) |
| C. albicans (Fluconazole-resistant) | 2 | >64 | 0.5 |
| C. auris | 2 | >64 | 0.5 - 2 |
| C. glabrata (Fluconazole-resistant) | 0.25 - 1 | >64 | 0.25 - 1 |
| Cryptococcus neoformans | 0.5 | 2 - 8 | 1 |
Data from a study on a phenylthiazole with dual antifungal and antibiofilm activity.[3]
Signaling Pathway of CYP51 Inhibition
Caption: Mechanism of action of phenylthiazole derivatives as CYP51 inhibitors.
Antibacterial Activity: Combating Drug-Resistant Bacteria
Phenylthiazole derivatives have also demonstrated significant potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[4][5]
Comparative Efficacy against Resistant Staphylococcal Strains
Research into phenylthiazole antibiotics has led to the development of compounds with potent activity against clinical isolates of MRSA and VRSA. The following table presents the MIC values for a series of biphenylthiazole derivatives compared to vancomycin.
| Bacterial Strain | Compound 10 MIC (μg/mL) | Compound 30 MIC (μg/mL) | Compound 36 MIC (μg/mL) | Vancomycin MIC (μg/mL) |
| MRSA (USA300) | 0.39 | 0.39 | 0.39 | 1 |
| VRSA (NRS1) | 0.78 | 0.78 | 0.78 | 16 |
Data from a study on biphenylthiazoles against MRSA and VRSA.[6][7]
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines
Derivatives of 2-phenylthiazole-4-carboxamide have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines.[8] While these compounds have shown activity, their efficacy compared to established chemotherapeutic drugs like doxorubicin is still under investigation.
Comparative Cytotoxicity of Phenylthiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-phenylthiazole-4-carboxamide derivatives against different cancer cell lines, with doxorubicin as a reference.
| Cell Line | Compound 4c IC50 (µM) | Compound 4d IC50 (µM) | Doxorubicin IC50 (µM) |
| SKNMC (Neuroblastoma) | 10.8 ± 0.08 | - | <1 |
| Hep-G2 (Hepatocarcinoma) | - | 11.6 ± 0.12 | <1 |
| MCF-7 (Breast Cancer) | >50 | >50 | <1 |
Data from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives. It is important to note that in this particular study, none of the synthesized compounds showed superior activity to doxorubicin.[9][10] Another study on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives found a compound with higher potency than doxorubicin against a renal cancer cell line.[11]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[2]
-
Inoculum Preparation: Fungal isolates are subcultured on a suitable agar medium. A suspension of the yeast cells is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.[12] This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]
-
Drug Dilution: The phenylthiazole derivatives and comparator drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at 35°C for 24-48 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[14]
Determination of Antibacterial Minimum Inhibitory Concentration (MIC)
This protocol follows the general principles of the broth microdilution method.[5][15][16][17]
-
Bacterial Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] This is then diluted to the final testing concentration of about 5 x 10⁵ CFU/mL.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well. The plates are incubated at 37°C for 16-20 hours.[16]
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
CYP51 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CYP51.[1][4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR), and the lipid mixture in a buffer.
-
Inhibitor Addition: The phenylthiazole derivative is added at varying concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate (e.g., lanosterol) and NADPH.
-
Analysis: The reaction is stopped after a defined period, and the product formation is quantified using methods like LC-MS/MS or a fluorescence-based assay. The IC50 value is then calculated.[1]
MTT Assay for Cell Viability (Anticancer Screening)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][18][19][20][21]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution, and the absorbance is measured using a microplate reader at a wavelength of 570-600 nm.[8][18] The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigating the Antibacterial Activity of Biphenylthiazoles against Methicillin- and Vancomycin-Resistant Staphylococcus aureus (MRSA and VRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Analytical Techniques for the Quantification of 2-Hydroxy-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and novel chemical entities is paramount. This guide provides a comparative overview of potential analytical techniques for the validation of methods to quantify 2-hydroxy-4-phenylthiazole. While specific validated methods for this compound are not extensively reported in publicly available literature, this document outlines a comparison of two widely used and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry. The experimental protocols and performance data presented herein are based on established methodologies for structurally similar thiazole derivatives and serve as a comprehensive starting point for method development and validation.
Comparison of Analytical Techniques
The choice of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method. Below is a summary of the key performance parameters for hypothetical HPLC-UV and UV-Vis spectrophotometric methods for the quantification of this compound.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~1.5 µg/mL |
| Specificity | High (separation of analyte from impurities) | Low (potential interference from other absorbing species) |
| Throughput | Lower (longer run times per sample) | Higher (faster measurements) |
| Cost | Higher (instrumentation and solvent consumption) | Lower |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides high specificity and sensitivity for the quantification of this compound by separating it from potential impurities and degradation products.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound in the mobile phase (a wavelength scan of a standard solution is recommended).
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve over the desired concentration range.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a formulated product, an extraction step may be necessary, followed by filtration through a 0.45 µm syringe filter.
UV-Visible Spectrophotometry
This technique offers a simpler and more rapid approach for quantification, suitable for routine analysis where high specificity is not a primary concern.
Instrumentation:
-
Double-beam UV-Visible spectrophotometer with a data acquisition system.
-
Matched quartz cuvettes (1 cm path length).
Reagents and Materials:
-
Methanol (UV grade) or other suitable transparent solvent.
-
Reference standard of this compound.
Methodology:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a stock solution of the reference standard in the chosen solvent. From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent and dilute to fall within the concentration range of the calibration curve. Filtration may be required if the solution is not clear.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
Method Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
Comparison of Analytical Techniques: A Logical Framework
The selection between HPLC-UV and UV-Vis spectrophotometry for the quantification of this compound depends on a logical evaluation of the analytical requirements.
Caption: A decision tree for selecting an analytical technique.
comparative study of the antimicrobial spectrum of 2-hydroxy-4-phenylthiazole derivatives
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Phenylthiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens. This guide provides a comparative study of the antimicrobial spectrum of these derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of potential candidates for further investigation.
Comparative Antimicrobial Spectrum of Phenylthiazole Derivatives
The antimicrobial activity of a range of phenylthiazole derivatives has been evaluated against several Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for these compounds. The data presented in Table 1 summarizes the in vitro antimicrobial activity of various substituted phenylthiazole derivatives, offering a clear comparison of their potency.
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one | 7c, 7d | Escherichia coli | 6.25 | [1] |
| Staphylococcus aureus | 6.25 | [1] | ||
| Bacillus subtilis | 6.25 | [1] | ||
| 7a, 7b, 7e | Rhizopus oryzae | 3.125 | [1] | |
| Phenylthiazole Derivative | 3l (phenyl derivative) | Candida albicans | 2 | [2] |
| Phenylthiazole-based oxadiazole | 35 | Candida albicans | 1-2 | [3] |
| Candida glabrata | 0.5-1 | [3] | ||
| Candida auris (multidrug-resistant) | 2-4 | [3] | ||
| Phenylthiazole Small Molecule | 1 | Candida albicans | 0.25-2 | [4] |
| Candida auris | 2 | [4] | ||
| Cryptococcus neoformans | 0.50 | [4] | ||
| Cryptococcus gattii | 0.50 | [4] | ||
| 2-Phenylacetamido-thiazole | 16 | Escherichia coli | 1.56 | [5] |
| Pseudomonas aeruginosa | 6.25 | [5] | ||
| Bacillus subtilis | 1.56 | [5] | ||
| Staphylococcus aureus | 3.12 | [5] | ||
| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine | 3e | Gram-positive bacteria | 31.25 | [6] |
| Candida strains | 7.81 | [6] |
Experimental Protocols
The determination of the antimicrobial spectrum of 2-hydroxy-4-phenylthiazole derivatives relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed in the cited studies.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method
The agar well diffusion method is another common technique for assessing antimicrobial activity.[7]
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Creation of Wells: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the test compound at a specific concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
Potential Mechanisms of Action
The antimicrobial activity of phenylthiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms for all derivatives are not fully elucidated, several studies have pointed towards specific molecular targets.
One prominent mechanism of action for some 2-phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Another identified target for certain phenylthiazole derivatives is DNA gyrase.[2] This bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds effectively halt bacterial proliferation.
The following diagram illustrates the potential signaling pathways and targets of phenylthiazole derivatives.
Caption: Potential mechanisms of antimicrobial action of phenylthiazole derivatives.
Experimental Workflow for Antimicrobial Spectrum Determination
The systematic evaluation of the antimicrobial spectrum of novel compounds follows a well-defined workflow to ensure accurate and reproducible results. The diagram below outlines the key steps involved in this process.
Caption: Experimental workflow for antimicrobial spectrum determination.
References
- 1. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Novel 2-Hydroxy-4-Phenylthiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including promising anticancer properties. This guide provides a comparative overview of the cytotoxicity of novel 4-phenylthiazole compounds, with a focus on methodologies relevant to the assessment of 2-hydroxy-4-phenylthiazole derivatives. By presenting experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to equip researchers with the necessary tools to evaluate the cytotoxic potential of this important class of molecules.
Comparative Cytotoxicity of 4-Phenylthiazole Derivatives
The cytotoxic efficacy of various 4-phenylthiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented below, collated from various studies, highlights the diverse activity of these compounds.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylthiazole-4-carboxamides | Compound with para-nitro moiety | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| Compound with meta-chloro moiety | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] | |
| 3-Fluoro analog | HT-29 (Colon) | < 10 µg/mL | [2] | |
| 4-Chloro analog | HT-29 (Colon) | > 1000 µM | [2] | |
| Thiazole-incorporated Phthalimides | Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [3] |
| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [3] | |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [3] | |
| Bis-Thiazoles | Compound 5c | Hela (Cervical) | 0.0006 | [4] |
| Compound 5f | KF-28 (Ovarian) | 0.006 | [4] | |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5][6] |
| Compound 4c | HepG2 (Hepatocarcinoma) | 7.26 ± 0.44 | [5][6] | |
| Naphthalene-azine-thiazole hybrids | Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [7] |
| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Compound 31C | Human Umbilical Vein Endothelial Cells (HUVECs) | 8 - 16 µg/ml | [8] |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | Compound 22 | A549 (Lung) | 2.47 | [9] |
| Compound 21 | A549 (Lung) | 5.42 | [9] | |
| Novel Thiazole Derivatives | Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [10] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed methodologies for key experiments commonly employed in the evaluation of novel thiazole compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel this compound compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caspase Activity Assay
Caspases are a family of protease enzymes playing essential roles in programmed cell death. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide insights into the apoptotic pathway induced by the test compounds.
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysis: After treating the cells with the test compounds for the desired time, lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with the caspase-3/7 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the p-nitroaniline (pNA) product (typically 405 nm).
-
Data Analysis: The increase in absorbance is proportional to the caspase-3/7 activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in cytotoxicity can aid in understanding the mechanism of action of novel compounds. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cytotoxicity and a key signaling pathway involved in apoptosis.
Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds.
Caption: The intrinsic (mitochondrial) pathway of apoptosis often induced by thiazole derivatives.[3][4][11][12]
Concluding Remarks
The evaluation of novel this compound compounds for their cytotoxic potential is a critical step in the drug discovery pipeline. The methodologies and comparative data presented in this guide offer a framework for these assessments. Thiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, often through the induction of apoptosis via the intrinsic mitochondrial pathway.[3][4][11][12] Further investigation into the specific structure-activity relationships of this compound compounds is warranted to identify lead candidates with enhanced potency and selectivity for future therapeutic development. lead candidates with enhanced potency and selectivity for future therapeutic development.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Hydroxy-4-phenylthiazole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 2-Hydroxy-4-phenylthiazole, a compound commonly used in pharmaceutical synthesis. Adherence to these procedures will mitigate risks and ensure responsible management of chemical waste.
Key Safety and Disposal Information
A summary of critical data for this compound is presented below, offering a quick reference for safety and disposal considerations.
| Property | Value | Citation |
| CAS Number | 3884-31-9 | [1] |
| Molecular Formula | C₉H₇NOS | [1] |
| Physical Form | Solid | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2 | |
| Hazard Statements | H302: Harmful if swallowed, H319: Causes serious eye irritation | |
| Signal Word | Warning | |
| Storage Class | 11: Combustible Solids | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant |
Procedural Guidance for Disposal
The following steps outline the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to prioritize safety.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
2. Waste Segregation and Collection:
-
Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid to prevent spills or releases.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
3. Container Management:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the container in a designated secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the waste container is segregated from incompatible materials.
4. Disposal of Empty Containers:
-
For containers that held this compound, they must be decontaminated before being discarded.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[2]
-
For chemicals with an oral acute toxicity classification, it is best practice to collect the first three rinses as hazardous waste to ensure thorough decontamination.[2]
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines for decontaminated labware.
5. Final Disposal:
-
The collected hazardous waste must be turned over to your institution's Environmental Health and Safety (EHS) department for final disposal.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The ultimate disposal method will likely be incineration at a licensed facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Hydroxy-4-phenylthiazole
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-phenylthiazole (CAS No: 3884-31-9). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
May cause respiratory irritation (H335).[1]
-
Harmful if swallowed (H302).[2]
-
Very toxic to aquatic life with long-lasting effects (H410).[1]
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | Category 4 | Warning |
| Skin Irritation | Category 2 | Warning |
| Serious Eye Irritation | Category 2 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Warning |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | Warning |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[2][3]
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[3] A face shield worn over goggles is recommended for handling larger quantities.[3] |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[3] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 Dust Mask or equivalent | NIOSH-approved | Required when handling the solid form to prevent inhalation of dust.[2][3] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid generating dust when weighing or transferring the solid material.[1]
-
Contact Avoidance: Prevent direct contact with skin, eyes, and clothing.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4] Contaminated clothing should be removed immediately and laundered before reuse.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]
-
Keep away from incompatible materials, such as strong oxidizing agents.[4]
-
The storage area should be locked.[1]
Caption: Workflow for the safe handling of this compound.
Emergency First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash affected area with plenty of soap and water.[1][6] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[7] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
Waste Collection:
-
All waste materials, including contaminated PPE and residual compound, must be collected in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and kept sealed when not in use.
Disposal Procedure:
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant. Do not dispose of down the drain or in regular trash.
Empty Container Disposal:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[8]
-
Label Removal: Completely remove or deface the original product label.[8]
-
Disposal: After rinsing and label removal, the container can be disposed of as non-hazardous solid waste.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 97 3884-31-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
